TPh A
Description
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Structure
3D Structure
Properties
IUPAC Name |
(NE)-4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUPOWQOXOCVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(\C)/C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430555 | |
| Record name | CHEMBL1230119 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21306-65-0 | |
| Record name | CHEMBL1230119 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Function of Pirin in Cancer: A Technical Guide for Researchers
Executive Summary
Pirin (PIR) is a highly conserved, iron-binding nuclear protein belonging to the cupin superfamily. While expressed at low levels in normal tissues, Pirin is significantly upregulated in a wide array of human cancers, including breast, colorectal, melanoma, and lung cancer.[1][2][3][4] This overexpression is strongly correlated with tumor progression, metastasis, and poor patient prognosis.[4][5] Functioning as a transcriptional co-regulator and an oxidative stress sensor, Pirin modulates critical oncogenic pathways, primarily the NF-κB and E2F1 signaling cascades.[5][6][7] Its multifaceted role in promoting cell cycle progression, inhibiting apoptosis, and enhancing cell migration establishes Pirin as a key player in tumorigenesis and a promising therapeutic target for novel cancer interventions. This document provides an in-depth overview of the biological functions of Pirin in cancer, summarizes key quantitative data, and details experimental protocols for its study.
Introduction to Pirin
Pirin is a 32 kDa protein that was first identified as an interactor of the Nuclear Factor I/CCAAT box transcription factor (NFI/CTF1).[7] As a member of the functionally diverse cupin superfamily, its structure features a conserved β-barrel fold that binds a ferrous (Fe²⁺) or ferric (Fe³⁺) iron ion in its active site.[6] This iron-binding capacity is central to its function, allowing it to act as a redox sensor that can modulate downstream signaling pathways in response to cellular oxidative stress.[6] Pirin is localized to the nucleus, where it functions as a transcriptional cofactor, interacting with key transcription factors to regulate gene expression.[7]
Pirin Expression in Human Cancers
Consistent evidence from large-scale cancer genomics databases and individual studies demonstrates the significant overexpression of Pirin across numerous tumor types. Analysis of The Cancer Genome Atlas (TCGA) and Oncomine databases reveals a consistent pattern of elevated PIR mRNA expression in cancerous tissues compared to their normal counterparts.[4][8]
Data Summary: PIR mRNA Expression in Cancer vs. Normal Tissue
The following table summarizes quantitative data on PIR mRNA expression from various studies.
| Cancer Type | Database/Study | Comparison | Fold Change / Result | p-value | Reference |
| Breast Cancer | Oncomine (Finak et al.) | Invasive Ductal Carcinoma vs. Normal | 2.013 | < 0.05 | [4] |
| Breast Cancer | Oncomine (TCGA) | All vs. Normal | 1.706 | < 0.001 | [4] |
| Breast Cancer | TCGA | N/A | Higher expression correlates with lower survival rates | < 0.001 | [4] |
| Colorectal Cancer | TaqMan qRT-PCR (n=48) | Tumor vs. Matched Normal | Increased in 30/48 (62.5%) of tumor samples ( >2-fold) | < 0.05 | [1][3][6] |
| Head and Neck Cancer | TCGA (n=604) | HPV-positive vs. HPV-negative | Statistically significant increase in HPV-positive cases | 0.02028 | [9] |
| Multiple Cancers | TCGA (n=10071) | Pan-cancer analysis | Significantly high expression in multiple cancer types | < 0.0001 | [8] |
Core Biological Functions of Pirin in Oncogenesis
Pirin contributes to cancer development and progression through its involvement in several core cellular processes, including transcriptional regulation, cell cycle control, apoptosis, and metastasis.
Transcriptional Co-regulation and Signaling Pathways
Pirin exerts its primary oncogenic functions by acting as a cofactor for key transcription factors that drive cancer progression.
Pirin is a critical modulator of the Nuclear Factor kappa B (NF-κB) pathway, a central regulator of inflammation, immunity, cell survival, and proliferation.[6] Pirin forms a ternary complex with the proto-oncogene B-cell lymphoma 3 (BCL3) and NF-κB1 (p50), enhancing the transcription of NF-κB target genes.[6] Furthermore, under oxidative conditions, the Fe³⁺-bound form of Pirin directly interacts with the p65 (RelA) subunit of NF-κB, enhancing its binding to DNA and further augmenting transcriptional activity.[7] This sustained activation of NF-κB signaling promotes cancer cell survival and proliferation.
The expression of Pirin itself is controlled by the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][6] The NRF2 transcription factor binds to the PIR gene promoter, driving its basal expression.[7] This creates a feed-forward loop where oxidative stress activates Nrf2, leading to increased Pirin expression, which in turn can further amplify pro-survival signaling through pathways like NF-κB.[1][6][10]
In breast cancer, Pirin directly contributes to unchecked cell proliferation by regulating the E2F1 transcription factor, a key activator of the G1/S phase transition.[5] Studies have shown that Pirin binds to the promoter region of the E2F1 gene, leading to its transcriptional upregulation.[5] Elevated E2F1 levels subsequently increase the expression of its target genes, such as cyclin E, CDK4, and CDK6, which dismantle the G1 checkpoint and drive cells into S phase.[5] Knockdown of Pirin in breast cancer cells leads to a significant downregulation of E2F1 and its targets, resulting in G1/S phase arrest and a dramatic decrease in cell proliferation.[5]
Modulation of Apoptosis
Pirin's role in apoptosis is context-dependent. In colorectal cancer, Pirin upregulation promotes tumorigenesis by inhibiting FAS-mediated apoptosis. It achieves this through a dual mechanism: disrupting the binding of the NFκB2 complex to the FAS promoter and preventing FAS membrane translocation and assembly. Consequently, knocking down Pirin sensitizes colorectal cancer cells to apoptosis triggered by immune cells.
Conversely, in bronchial epithelial cells, chronic exposure to cigarette smoke induces Pirin expression, which is associated with an increase in apoptosis. Overexpression of Pirin in these cells led to a 5-fold increase in apoptotic cells as measured by TUNEL assay and a 19.3-fold increase as measured by an ELISA for cytoplasmic nucleosomes. This suggests Pirin's function in programmed cell death may be highly dependent on the cellular environment and specific upstream stimuli.
Promotion of Metastasis and Invasion
A critical function of Pirin in cancer progression is its role in promoting cell migration and metastasis. In breast cancer, knockdown of Pirin significantly decreases the mobility and invasive capabilities of cancer cells.[5] This effect is partly attributed to the downregulation of Discoidin Domain Receptor 1 (DDR1), an E2F1 target gene involved in cell adhesion and migration.[5] Similarly, in melanoma, Pirin inhibition has been shown to block cell migration.[9] The subcellular localization of Pirin may also be a biomarker for progression, as a significant proportion of cytoplasmic Pirin was found in metastatic melanoma cells compared to primary tumor cells.[9]
Pirin as a Therapeutic Target
The consistent overexpression of Pirin in tumors compared to normal tissue and its central role in driving oncogenic pathways make it an attractive target for cancer therapy. Small molecule inhibitors that bind to Pirin have been identified. For example, Triphenyl compound A (TPhA) was found to inhibit melanoma cell migration by blocking the interaction between Pirin and BCL-3.[9] The development of specific and potent Pirin inhibitors represents a promising strategy to suppress tumor growth and metastasis, potentially by reactivating apoptotic pathways or halting cell cycle progression.[5]
Key Experimental Methodologies
Studying the function of Pirin in cancer requires a combination of molecular biology, cell biology, and in vivo techniques. Below are detailed protocols for key experiments.
Quantifying Pirin Expression (Quantitative RT-PCR)
This protocol quantifies PIR mRNA levels in cells or tissues.[11][12]
-
RNA Isolation: Isolate total RNA from cell pellets or tissues using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment (Optional but Recommended): Treat 1 µg of total RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase (e.g., SuperScript II or M-MLV) with oligo(dT) or random hexamer primers. The typical reaction involves incubating the RNA and primers at 70°C for 10 min, followed by the addition of reaction buffer, dNTPs, and reverse transcriptase, and incubation at 42°C for 50-60 min. The reaction is terminated by heating to 70°C for 15 min.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the PIR gene, and the diluted cDNA template.
-
Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Perform the qPCR on a real-time PCR system with a thermal profile such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[12]
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of PIR mRNA.
-
Functional Knockdown using Lentiviral shRNA
This protocol creates stable cell lines with reduced Pirin expression.[13][14][15][16]
-
Vector Preparation: Design and clone shRNA sequences targeting the PIR gene into a lentiviral vector (e.g., pLKO.1-puro). A non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA transfer plasmid and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant 48 and 72 hours post-transfection and filter it through a 0.45 µm filter.
-
Transduction: Seed the target cancer cells (e.g., MCF7) in a 12-well plate. On the day of infection, when cells are ~50% confluent, remove the medium and add fresh medium containing the lentiviral supernatant and Polybrene (final concentration 5-8 µg/ml). Incubate overnight.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin). The appropriate concentration should be determined by a prior kill curve experiment.
-
Expansion and Validation: Replace the selection medium every 3-4 days until resistant colonies appear. Expand these colonies and validate the knockdown of Pirin at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Analyzing Protein-DNA Interactions (Chromatin Immunoprecipitation - ChIP)
This protocol determines if Pirin binds to a specific DNA region (e.g., the E2F1 promoter) in vivo.[17][18][19][20]
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Cross-linking: Grow cells (approx. 2x10⁶ per IP) to 80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA.
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Quenching: Add glycine (B1666218) to a final concentration of 125 mM to quench the formaldehyde and stop the cross-linking reaction.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to Pirin. A non-specific IgG should be used as a negative control.
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Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
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Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol:chloroform extraction.
-
Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the specific promoter region of interest (e.g., E2F1 promoter).
Assessing Apoptosis (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][21][22][23][24]
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Sample Preparation: Grow cells on coverslips or chamber slides. Induce apoptosis if required. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.
-
Labeling Reaction:
-
Prepare a reaction mix containing Terminal deoxynucleotidyl transferase (TdT) enzyme and a labeled dUTP (e.g., Br-dUTP or a fluorescently-labeled dUTP).
-
Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
If using a directly fluorescent dUTP, wash the cells and counterstain the nuclei (e.g., with DAPI).
-
If using Br-dUTP, incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
Pirin has emerged as a significant pro-oncogenic protein that is frequently overexpressed in human cancers. Its function as a transcriptional cofactor for the NF-κB and E2F1 pathways places it at the nexus of cell proliferation, survival, and metastasis. The clear correlation between high Pirin expression and negative clinical outcomes underscores its importance in tumor biology. The continued investigation into its regulatory mechanisms and the development of targeted inhibitors hold substantial promise for creating new therapeutic avenues for a variety of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIR pirin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
Triphenyl Compound A (Tamoxifen): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the triphenyl ethylene (B1197577) compound, Tamoxifen (B1202). Initially synthesized as part of a contraceptive research program, its potent activity as a Selective Estrogen Receptor Modulator (SERM) has established it as a cornerstone therapy for estrogen receptor (ER)-positive breast cancer. This guide details its serendipitous discovery, outlines key synthetic methodologies with comparative data, provides a representative experimental protocol, and illustrates its primary signaling pathway.
Discovery and Development
Tamoxifen, initially known as ICI 46,474, was first synthesized in 1962 by chemist Dr. Dora Richardson at Imperial Chemical Industries (ICI), now AstraZeneca.[1][2] The original research objective was the development of a new post-coital contraceptive.[3] While the compound proved effective in rats, it exhibited the opposite effect in human clinical trials, instead inducing ovulation.[2][3]
Despite the failure of its primary goal, the compound's potent anti-estrogenic properties were recognized. Researchers, notably Arthur L. Walpole and V. Craig Jordan, championed its investigation as a potential treatment for hormone-dependent breast cancer.[4][5] Clinical trials in the early 1970s demonstrated its efficacy in treating advanced breast cancer, leading to its approval by the FDA in 1978 for this indication.[2][6][7] Tamoxifen's development marked a pivotal moment in oncology, heralding the era of targeted hormone therapy.[8] It is now recognized as an essential medicine by the World Health Organization.[1]
Synthesis of Tamoxifen
The synthesis of the Tamoxifen backbone, a tetrasubstituted triphenylethylene (B188826) core, has been approached through several strategic routes. The primary challenge lies in controlling the stereochemistry to favor the desired Z-isomer, which is pharmacologically active, over the less active E-isomer. Key synthetic strategies include Grignard reagent addition followed by dehydration, palladium-catalyzed cross-coupling, and the McMurry reductive coupling of ketones.[9][10]
The following table summarizes quantitative data from various synthetic approaches to provide a clear comparison of their efficiency and selectivity.
| Synthetic Route | Key Reaction | Starting Materials | Number of Steps | Overall Yield (%) | Z:E Isomer Ratio | Reference |
| Industrial Process | Grignard Reaction & Dehydration | α-ethyldezoxybenzoin, 4-methoxyphenylmagnesium bromide | ~4 | 84.8% (final crystallization step) | >20:1 (after crystallization) | --INVALID-LINK--[11] |
| McMurry Coupling | Reductive Ketone Coupling | Propiophenone (B1677668), 4-(2-haloethoxy)benzophenone | 2 | Not specified, but described as having an increased yield over one-step methods. | Z-isomer is conserved in the second step. | --INVALID-LINK--[12] |
| Atom-Efficient Method | Carbolithiation & Pd-catalyzed Cross-Coupling | Diphenylacetylene, 1-bromo-4-(2-(dimethylamino)ethoxy)benzene | 2 | up to 65% | 10:1 | --INVALID-LINK--[13][14] |
The diagram below illustrates a common and efficient two-step synthetic workflow for Tamoxifen utilizing a McMurry coupling reaction.
This protocol is a representative example for the synthesis of a key Tamoxifen intermediate via the McMurry reaction, followed by conversion to Tamoxifen.[12][15]
Step 1: Synthesis of Z-1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of inert nitrogen gas.
-
Titanium Reagent Preparation: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask. Titanium tetrachloride (TiCl₄) is added dropwise at 0°C, followed by the slow addition of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The mixture is heated to reflux for approximately 20-30 minutes to generate the low-valent titanium species.[15]
-
Coupling Reaction: A solution of propiophenone and 4-(2-chloroethoxy)benzophenone in anhydrous THF is prepared and added dropwise to the refluxing titanium suspension.
-
Reaction Monitoring and Work-up: The reaction is maintained at reflux for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is stirred for an additional hour and then filtered through celite. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography to isolate the Z-isomer intermediate.
Step 2: Synthesis of Tamoxifen
-
Amination: The purified Z-intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol) within a sealed pressure vessel.
-
Reaction: An excess of dimethylamine (B145610) is added, and the vessel is sealed. The mixture is heated to approximately 70-90°C for several hours.[12]
-
Isolation and Purification: After cooling, the solvent is removed in vacuo. The residue is dissolved in an organic solvent and washed with water. The organic layer is dried and concentrated. The final product (Tamoxifen) is purified by crystallization from a suitable solvent system like petroleum ether to yield the pure Z-isomer.[11]
Signaling Pathway and Mechanism of Action
Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) into its active metabolites, 4-hydroxytamoxifen (B85900) (afimoxifene) and N-desmethyl-4-hydroxytamoxifen (endoxifen).[1][16][17] These metabolites have a much higher affinity for the estrogen receptor (ER) than Tamoxifen itself.[17]
As a SERM, Tamoxifen exhibits tissue-specific estrogen agonist or antagonist activity.[1] In ER-positive breast cancer cells, it acts as a competitive antagonist.[18] The active metabolites bind to the ER, preventing the binding of estradiol. This complex undergoes a conformational change and translocates to the nucleus. However, unlike the estradiol-ER complex, the Tamoxifen-ER complex recruits corepressor proteins instead of coactivator proteins to the Estrogen Response Element (ERE) on the DNA.[19] This action blocks the transcription of estrogen-dependent genes that are critical for cell proliferation, causing the cancer cells to arrest in the G0 and G1 phases of the cell cycle.[1]
Resistance to Tamoxifen can emerge over time, often through the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can promote cell survival and proliferation independently of the estrogen receptor.[20][21][22][23]
References
- 1. Tamoxifen - Wikipedia [en.wikipedia.org]
- 2. Tamoxifen | Breast Cancer Treatment, Hormone Therapy & Side Effects | Britannica [britannica.com]
- 3. news-medical.net [news-medical.net]
- 4. theory.labster.com [theory.labster.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. breastcentre.manchester.ac.uk [breastcentre.manchester.ac.uk]
- 7. The story of hormonal therapy in breast cancer - and an important drug in oncology history, tamoxifen | Oncopedia [oncopedia.wiki]
- 8. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 12. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 13. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 15. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. news-medical.net [news-medical.net]
- 18. swolverine.com [swolverine.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
TPh A: A Novel Small Molecule Inhibitor Targeting the Pirin-Bcl3 Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenyl Compound A (TPh A) has emerged as a potent and specific small molecule inhibitor of the nuclear protein pirin. By binding directly to pirin, this compound disrupts the crucial interaction between pirin and the oncoprotein Bcl3, a key event in certain oncogenic signaling pathways. This disruption has been shown to inhibit cancer cell migration, particularly in melanoma, by downregulating the expression of the transcription factor SNAI2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Pirin is a highly conserved nuclear protein belonging to the cupin superfamily.[1] It functions as a transcriptional co-factor, and its overexpression has been linked to the progression of several cancers, including melanoma.[2] Pirin exerts part of its oncogenic effects through its interaction with Bcl3, a proto-oncogene that is an atypical inhibitor of NF-κB. The pirin-Bcl3 complex is implicated in the regulation of gene expression that promotes cell survival and migration.[3] this compound was identified through chemical array screening as a small molecule that binds to pirin with high affinity, offering a valuable tool to probe the function of pirin and a potential therapeutic lead for cancers dependent on the pirin-Bcl3 axis.[4]
Mechanism of Action
This compound functions by directly binding to the nuclear protein pirin. This binding event physically obstructs the interaction between pirin and Bcl3, leading to the disruption of the pirin-Bcl3 complex.[1][4] The dissociation of this complex subsequently leads to a reduction in the expression of downstream target genes, most notably SNAI2, a key transcription factor involved in the epithelial-mesenchymal transition (EMT) and cancer cell migration.[4]
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
The Role of Pirin in Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirin is a highly conserved, non-heme iron-binding nuclear protein that has emerged as a critical modulator of various cellular signaling pathways. Initially identified as a transcriptional co-regulator, Pirin is now recognized as a multifunctional protein implicated in oxidative stress sensing, regulation of NF-κB signaling, apoptosis, cell cycle progression, and cancer metastasis. Its activity is intricately linked to the redox state of its bound iron cofactor, allowing it to function as a cellular sensor for oxidative stress. This technical guide provides a comprehensive overview of the current understanding of Pirin's role in cellular signaling, detailed experimental protocols for its study, and a compilation of available quantitative data to support further research and drug development efforts targeting this multifaceted protein.
Core Functions and Signaling Pathways
Pirin's involvement in cellular signaling is complex, with its primary roles centered around transcriptional regulation and redox sensing.
Pirin as a Redox-Dependent Transcriptional Co-regulator of NF-κB Signaling
A central role of Pirin is its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of inflammatory and immune responses.[1][2][3] Pirin's regulatory function is dependent on the oxidation state of its iron cofactor.[2]
-
Interaction with NF-κB Subunits: Pirin directly interacts with the p65 (RelA) subunit of NF-κB.[4] This interaction is significantly enhanced when the iron in Pirin is in the ferric (Fe³⁺) state, which occurs under conditions of oxidative stress. In its ferrous (Fe²⁺) state, Pirin's affinity for p65 is substantially lower. Pirin has also been shown to form complexes with the p50 subunit of NF-κB and the oncoprotein B-cell lymphoma 3 (Bcl-3), further influencing NF-κB-mediated transcription.
-
Redox Sensing Mechanism: The redox-dependent conformational change in Pirin is key to its function. Oxidative stress promotes the conversion of Fe²⁺ to Fe³⁺ within Pirin, leading to a conformational change that facilitates its interaction with p65 and enhances the binding of the NF-κB complex to its target DNA sequences. This positions Pirin as a critical sensor that links cellular redox status to the inflammatory response.
-
Downstream Effects: By promoting NF-κB activity, Pirin can influence the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.
Involvement in Other Signaling Pathways
Beyond NF-κB, Pirin has been shown to interact with and modulate other critical cellular signaling pathways:
-
E2F1 Pathway: Pirin can promote the expression of the E2F1 transcription factor, a key regulator of the cell cycle. This interaction can facilitate the G1 to S phase transition, thereby promoting cell proliferation.
-
TGF-β Signaling: There is evidence suggesting a connection between Pirin and the Transforming Growth Factor-β (TGF-β) signaling pathway, potentially through modulation of SMAD protein phosphorylation. However, the precise molecular mechanisms of this interaction require further investigation.
Quantitative Data
Summarizing the available quantitative data provides a clearer picture of Pirin's expression, activity, and interactions.
Pirin Expression in Cancer
Pirin is frequently overexpressed in various human cancers compared to normal tissues.
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Colorectal Cancer | Increased in 30/48 tumor samples | |
| Melanoma | High expression | |
| Cervical Cancer | High expression | |
| Squamous Cell Lung Carcinoma | High expression |
Data from The Cancer Genome Atlas (TCGA) also indicates differential expression of PIR transcripts across various cancer types.
Enzymatic Activity
Pirin exhibits quercetinase activity, catalyzing the dioxygenolytic cleavage of the flavonoid quercetin.
| Substrate | Enzyme | Km (mM) | Vmax (ΔA380/min) | Reference |
| Quercetin | Horseradish Peroxidase (for comparison) | 0.023 - 0.5 | 0.17 - 0.91 |
Note: Specific Michaelis-Menten constants for Pirin's quercetinase activity are not consistently reported across the literature, representing a gap in the current quantitative understanding.
Protein-Protein Interactions
While direct binding affinities (Kd values) for Pirin and its partners are not extensively documented, studies have confirmed these interactions through various methods.
| Interacting Protein | Method of Detection | Redox-Dependency | Reference |
| NF-κB p65 | Surface Plasmon Resonance (SPR) | Fe³⁺ dependent | |
| Bcl-3 | Yeast Two-Hybrid | Not specified | |
| NFIX | Yeast Two-Hybrid | Not specified | |
| NFKBIA | Yeast Two-Hybrid | Not specified | |
| SMAD9 | Yeast Two-Hybrid | Not specified |
The lack of precise dissociation constants (Kd) for these interactions is a significant area for future research.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Pirin's function. The following are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to determine if two proteins interact within a cell.
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Pirin) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein to detect the interaction.
-
References
- 1. Pirin: A novel redox-sensitive modulator of primary and secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of TPhA and Pirin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirin is a highly conserved, iron-dependent nuclear protein and a member of the cupin superfamily.[1] It functions as a transcriptional cofactor, notably interacting with the oncoprotein B-cell lymphoma 3 (Bcl3) to co-regulate the NF-κB signaling pathway.[1] This pathway is crucial in cellular processes such as inflammation, apoptosis, and cell proliferation, making pirin a potential therapeutic target in various diseases, including cancer. Triphenyl Compound A (TPhA) has been identified as a potent inhibitor of pirin, disrupting its interaction with Bcl3.[2] This guide provides a comprehensive overview of the structural analysis of the TPhA-pirin interaction, including quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathway and experimental workflows.
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction of TPhA with pirin and its cellular effects.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | 0.6 µM | - | [2][3] |
| IC50 (Cell Viability) | >50 µM | MCF7, MDA-MB231, HeLa, DU145, HepG2, A549, HT1080, WM266-4, SK-MEL-28 | [2] |
| 27 µM | PC3 | [2] | |
| 20 µM | HL60 | [2] | |
| 26 µM | HT29 | [2] |
Structural Insights into Pirin
The crystal structure of human pirin has been resolved to 2.1 Å, revealing a structure composed of two β-barrel domains.[1] Within the N-terminal domain, a bound Fe(II) cofactor is present, which is believed to be essential for its enzymatic activity and interaction with binding partners like Bcl3.[1] The structural information provides a basis for understanding how small molecules like TPhA can bind to pirin and modulate its function.
Experimental Protocols
Detailed experimental protocols for the specific analysis of the TPhA-pirin interaction are not extensively published. However, based on standard methodologies used for studying protein-small molecule interactions and the available information, the following protocols are described.
Glutathione S-Transferase (GST) Pulldown Assay
This assay is utilized to demonstrate the inhibitory effect of TPhA on the pirin-Bcl3 interaction.[2]
Objective: To qualitatively or semi-quantitatively assess the ability of TPhA to disrupt the formation of the pirin-Bcl3 complex in vitro.
Principle: A GST-tagged "bait" protein (e.g., GST-pirin) is immobilized on glutathione-sepharose beads. A "prey" protein (e.g., His-tagged Bcl3) is then incubated with the immobilized bait in the presence or absence of the inhibitor (TPhA). If the prey binds to the bait, it will be "pulled down" with the beads. The presence of the prey protein in the pulldown fraction is then detected by Western blotting.
Methodology:
-
Expression and Purification of Recombinant Proteins:
-
Express GST-tagged pirin and a tagged version of Bcl3 (e.g., His-tagged or Myc-tagged) in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the proteins using affinity chromatography (glutathione-sepharose for GST-pirin and Ni-NTA for His-Bcl3).
-
-
Immobilization of Bait Protein:
-
Incubate a defined amount of purified GST-pirin with glutathione-sepharose beads to allow for binding.
-
Wash the beads to remove any unbound protein.
-
-
Binding Reaction:
-
Incubate the GST-pirin-bound beads with a defined amount of purified Bcl3 protein.
-
In parallel reactions, add varying concentrations of TPhA (or a vehicle control, e.g., DMSO).
-
Incubate the reactions under appropriate conditions (e.g., 4°C for 2-4 hours with gentle rotation) to allow for complex formation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with a suitable wash buffer to remove non-specific binding partners.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the presence of the prey protein (Bcl3) using a specific antibody (e.g., anti-His or anti-Myc antibody).
-
Expected Outcome: The amount of Bcl3 pulled down with GST-pirin is expected to decrease in the presence of TPhA in a dose-dependent manner, indicating that TPhA inhibits the pirin-Bcl3 interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative analysis of biomolecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[4]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the TPhA-pirin interaction.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (TPhA) to a macromolecule (pirin). A solution of the ligand is titrated into a solution of the macromolecule in the sample cell of a microcalorimeter. The resulting heat changes are measured and plotted against the molar ratio of ligand to macromolecule.
Methodology:
-
Sample Preparation:
-
Express and purify pirin to a high degree of purity.
-
Prepare a concentrated solution of TPhA.
-
Dialyze both pirin and TPhA against the same buffer to minimize heats of dilution. The buffer should be degassed before use.
-
-
ITC Experiment:
-
Load the pirin solution into the sample cell of the ITC instrument.
-
Load the TPhA solution into the injection syringe.
-
Perform a series of injections of TPhA into the pirin solution while monitoring the heat changes.
-
A control experiment titrating TPhA into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, three-dimensional structure of the TPhA-pirin complex.
Objective: To elucidate the atomic-level details of the interaction between TPhA and pirin, including the specific binding site and the conformational changes induced upon binding.
Principle: A highly purified protein-ligand complex is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Methodology:
-
Protein-Ligand Complex Formation and Purification:
-
Incubate purified pirin with an excess of TPhA to ensure saturation of the binding sites.
-
Purify the TPhA-pirin complex using size-exclusion chromatography to remove unbound ligand.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the TPhA-pirin complex.
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and expose it to a synchrotron X-ray source to collect diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using the known structure of pirin as a search model.
-
Refine the atomic model of the TPhA-pirin complex against the experimental data.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the pirin signaling pathway and a general experimental workflow for characterizing pirin inhibitors.
Caption: Pirin signaling pathway and the inhibitory action of TPhA.
References
- 1. Crystal structure of human pirin: an iron-binding nuclear protein and transcription cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TPh A | Triphenyl Compound A | pirin inhibitor | TargetMol [targetmol.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
In Vitro Characterization of Triphenyl Compound A (Tamoxifen): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyl Compound A, exemplified here by Tamoxifen, is a seminal molecule in the field of pharmacology and oncology. Tamoxifen is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] In breast tissue, it acts as an antagonist, competitively inhibiting estrogen binding to ERs, thereby blocking the proliferative signal in ER-positive breast cancer cells.[1][2][3][4] Conversely, it demonstrates partial agonist activity in other tissues such as the bone and liver.[1][4] This dual activity profile makes its in vitro characterization a critical step in understanding its therapeutic potential and mechanism of action.
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for characterizing Tamoxifen. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in drug development.
Mechanism of Action: Estrogen Receptor Signaling
Tamoxifen's primary mechanism of action involves the modulation of the estrogen receptor signaling pathway. In ER-positive cells, estrogen (E2) binds to the estrogen receptor (ERα or ERβ), leading to a conformational change, dimerization, and translocation of the receptor complex to the nucleus.[5] This complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation.[3][5]
Tamoxifen competitively binds to the ER, preventing estrogen from binding and inducing a different conformational change in the receptor.[3] This Tamoxifen-ER complex can still bind to the ERE, but it fails to efficiently recruit co-activators, instead recruiting co-repressors. This action effectively blocks the transcription of estrogen-dependent genes, leading to a halt in cell proliferation and the induction of apoptosis.[3][6]
Signaling Pathway Diagram
The diagram below illustrates the antagonistic action of Tamoxifen on the canonical estrogen receptor signaling pathway.
Caption: Tamoxifen antagonizes estrogen-mediated cell proliferation.
Quantitative In Vitro Data
The efficacy of Tamoxifen is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Tamoxifen can vary significantly depending on the cell line and experimental conditions.
| Cell Line | Receptor Status | IC50 (µM) | Assay Duration | Reference |
| MCF-7 | ER-positive | 4.506 (as µg/mL) | 24 hours | [7] |
| MCF-7 | ER-positive | 10.045 | Not Specified | [8][9] |
| MCF-7 | ER-positive | 43.3 | 72 hours | [10] |
| T-47D | ER-positive | ~1.0 | Not Specified | [8] |
| MDA-MB-231 | ER-negative | 2.23 | Not Specified | [8] |
| MDA-MB-231 | ER-negative | 21.8 | 72 hours | [10] |
| PANC-1 | ER-negative | 33.8 | 72 hours | [10] |
Note: IC50 values are highly dependent on experimental variables such as cell density, serum concentration, and assay duration.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are dissolved, and the absorbance is measured spectrophotometrically.[11]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tamoxifen stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Tamoxifen in culture medium. Remove the old medium from the wells and add 100 µL of the Tamoxifen dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[11][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro cell-based assay to determine the cytotoxic effects of a test compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
The in vitro characterization of Triphenyl Compound A, using Tamoxifen as a prime example, is a multi-faceted process that provides crucial insights into its therapeutic potential. The methodologies described, from cell viability assays to the analysis of signaling pathways, form the foundation of preclinical drug evaluation. The quantitative data derived from these experiments, particularly IC50 values, are essential for comparing the potency of the compound across different cellular contexts. The provided diagrams and protocols serve as a guide for researchers to design and execute robust in vitro studies, ultimately contributing to a more comprehensive understanding of the compound's pharmacological profile.
References
- 1. swolverine.com [swolverine.com]
- 2. breastcancer.org [breastcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. oaepublish.com [oaepublish.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of TPh A in Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of Triphenyl Compound A (TPh A), a small-molecule inhibitor of the nuclear protein Pirin. It details the experimental methodologies used to confirm its target engagement and functional effects in specific cancer cell lines, with a focus on melanoma.
Introduction to this compound and its Target, Pirin
Triphenyl Compound A (this compound) is a potent and specific inhibitor of Pirin, a highly conserved nuclear protein.[1] Pirin has been implicated as a transcriptional co-regulator and is involved in various cellular processes, including cell migration. It interacts with the oncoprotein Bcl3, a member of the IκB family, to modulate the NF-κB signaling pathway.[2] The disruption of the Pirin-Bcl3 complex by this compound provides a valuable tool for studying Pirin's function and for potential therapeutic development.
Target Validation of this compound in Melanoma Cell Lines
The primary validation of this compound as a Pirin inhibitor and its effect on cancer cell phenotype has been demonstrated in melanoma cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its effect on melanoma cell lines.
Table 1: Binding Affinity and Cytotoxicity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | 0.6 µM | - | [1] |
| IC50 (Cytotoxicity) | >50 µM | MCF7, MDA-MB231, HeLa, DU145, HepG2, A549, HT1080, WM266-4, SK-MEL-28 | [1] |
| 27 µM | PC3 | [1] | |
| 20 µM | HL60 | [1] | |
| 26 µM | HT29 | [1] |
Table 2: Effect of this compound on Melanoma Cell Migration
| Cell Line | This compound Concentration | Inhibition of Migration (%) | Reference |
| WM266-4 | 20 µM | ~50% | [2] |
Note: The percentage of inhibition is an approximation based on graphical data from the source.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the target of this compound.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on the migration of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., WM266-4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
12-well or 24-well tissue culture plates
-
200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed melanoma cells into a 12-well or 24-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Cell Starvation: Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for another 24 hours. This step helps to minimize cell proliferation during the assay.
-
Creating the Wound: Gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 10, 20 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at a defined magnification (e.g., 10x). Mark the position of the image to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked fields at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the wound.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure or inhibition of migration is calculated by comparing the scratch area in treated wells to the control wells.
Co-Immunoprecipitation (Co-IP) for Pirin-Bcl3 Interaction
This protocol is used to demonstrate that this compound disrupts the interaction between Pirin and Bcl3 in cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for His-tagged Pirin and Myc-tagged Bcl3
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against the tag of the "bait" protein (e.g., anti-His antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against the tag of the "prey" protein (e.g., anti-Myc antibody) for Western blotting
-
This compound
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for His-Pirin and Myc-Bcl3.
-
Cell Treatment: After a suitable incubation period for protein expression (e.g., 24-48 hours), treat the cells with this compound (e.g., 20 µM) or a vehicle control for a defined period (e.g., 5 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Add the anti-His antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Capture of Immune Complex: Add pre-washed protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complex.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-Myc antibody to detect the presence of co-immunoprecipitated Bcl3. A decrease in the amount of Bcl3 in the this compound-treated sample compared to the control indicates the disruption of the Pirin-Bcl3 interaction.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the experimental workflow for this compound target validation and the proposed signaling pathway affected by its activity.
Caption: Experimental workflow for the validation of this compound as a Pirin inhibitor.
Caption: Proposed signaling pathway of this compound-mediated inhibition of cell migration.
Conclusion
The collective evidence from binding assays, cellular migration assays, and co-immunoprecipitation studies strongly validates Pirin as the direct target of this compound. The specific disruption of the Pirin-Bcl3 interaction by this compound leads to a functional consequence of inhibited melanoma cell migration, likely through the modulation of the NF-κB signaling pathway. This technical guide provides a foundational understanding for researchers aiming to utilize this compound as a chemical probe to further investigate the roles of Pirin in cellular processes and its potential as a therapeutic target in cancer.
References
The Therapeutic Potential of Tryptophan Hydroxylase (TPH) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) (5-hydroxytryptamine, 5-HT) biosynthesis, has emerged as a significant therapeutic target for a range of pathologies characterized by excessive peripheral serotonin activity. This technical guide provides an in-depth overview of the therapeutic potential of TPH inhibitors, with a primary focus on TPH isoform 1 (TPH1). We will explore the mechanism of action, key signaling pathways, preclinical evidence in pulmonary arterial hypertension (PAH) and oncology, and detailed experimental protocols for evaluating novel TPH inhibitors. Additionally, this guide briefly discusses Triphenyl Compound A (TPh A), a small molecule inhibitor of the nuclear protein pirin, which has also been investigated for its anti-cancer properties.
Introduction to Tryptophan Hydroxylase (TPH) and its Isoforms
Serotonin is a biogenic monoamine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery, modulating mood, appetite, and gastrointestinal motility. The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan, a reaction catalyzed by TPH.
There are two genetically distinct isoforms of TPH:
-
TPH1: Primarily expressed in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland. TPH1 is responsible for the majority of peripheral serotonin synthesis.
-
TPH2: Predominantly found in the raphe nuclei of the brainstem and is responsible for the synthesis of serotonin in the central nervous system.
This segregation of serotonin synthesis pathways allows for the selective targeting of peripheral serotonin production by inhibiting TPH1, without significantly affecting central serotonin levels, thereby avoiding potential neurological side effects.
Mechanism of Action of TPH1 Inhibitors
TPH1 inhibitors are competitive with the substrate L-tryptophan, binding to the active site of the enzyme and preventing the synthesis of 5-hydroxytryptophan. Kinetic analyses have shown that these inhibitors are uncompetitive with respect to the cofactor tetrahydrobiopterin, suggesting an ordered binding mechanism where the cofactor binds first. By blocking the rate-limiting step in peripheral serotonin synthesis, TPH1 inhibitors lead to a significant reduction in circulating serotonin levels.
Therapeutic Potential of TPH1 Inhibition
Pulmonary Arterial Hypertension (PAH)
PAH is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. Elevated levels of serotonin have been implicated in the pathogenesis of PAH, promoting the proliferation of pulmonary artery smooth muscle cells (PASMCs) and contributing to vascular remodeling.
Preclinical studies using TPH1 inhibitors in rodent models of PAH have demonstrated significant therapeutic benefits. These inhibitors have been shown to reduce pulmonary arterial pressure, mitigate pulmonary vessel wall thickness and occlusion, and decrease the accumulation of perivascular mast cells.
Oncology
Emerging evidence suggests a role for TPH1 and peripheral serotonin in tumor progression. TPH1 is overexpressed in several cancers, including glioma and neuroendocrine tumors. The locally produced serotonin can act as a pro-proliferative and pro-survival signal for cancer cells.
In preclinical models of glioma, inhibition of TPH1 has been shown to suppress tumor growth and enhance the efficacy of chemotherapy. Similarly, in models of neuroendocrine tumors, TPH1 inhibition led to reduced tumor formation and vascularization.
Signaling Pathways Modulated by TPH1 Inhibition
Serotonin/L1CAM/NF-κB Pathway in Glioma
In glioma, TPH1-mediated serotonin production has been shown to activate the NF-κB signaling pathway via the upregulation of the L1-cell adhesion molecule (L1CAM). This signaling cascade promotes cellular proliferation, migration, and chemoresistance. Inhibition of TPH1 disrupts this pathway, leading to anti-tumor effects.
PPARγ Signaling in Pulmonary Artery Smooth Muscle Cells
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating the proliferation and apoptosis of various cell types, including PASMCs. Serotonin has been shown to negatively regulate the expression and activity of PPARγ in these cells. The activation of PPARγ can attenuate serotonin-induced proliferation of PASMCs, suggesting that TPH1 inhibition, by reducing serotonin levels, may restore PPARγ activity and contribute to its beneficial effects in PAH.
Quantitative Data on TPH Inhibitors
The following tables summarize key quantitative data for various TPH inhibitors from preclinical studies.
Table 1: In Vitro Potency of TPH Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| TPT-004 | TPH1 | 77 | Purified human TPH1 | |
| TPH2 | 16 | Purified human TPH2 | ||
| Rodatristat (KAR5417) | TPH1 | 33 | Purified TPH1 | |
| TPH2 | 7 | Purified TPH2 | ||
| TPH1-IN-1 | TPH1 | 110.1 | Purified TPH1 | |
| Telotristat | TPH | 28 (in vivo) | Not specified | |
| p-Ethynylphenylalanine | TPH | Ki = 32.6 µM | Purified TPH | |
| Tetrahydropapaverine | TPH | IC50 = 5.7 µM | Purified TPH |
Table 2: In Vivo Efficacy of TPH Inhibitors in a Rat Model of Pulmonary Hypertension
| Treatment | Dose | Right Ventricular Systolic Pressure (RVSP) | Right Ventricle to Left Ventricle + Septum Weight Ratio (RV/LV+S) | Reference |
| TPT-004 | 20 mg/kg/day | Significant reduction | Significant reduction | |
| Sildenafil | 100 mg/kg/day | Significant reduction | Significant reduction |
Experimental Protocols
In Vivo Models of Pulmonary Arterial Hypertension
This model is widely used as it recapitulates many features of human PAH, including severe vascular remodeling.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction:
-
A single subcutaneous injection of Sugen 5416 (SU5416), a VEGF receptor inhibitor, is administered at a dose of 20 mg/kg.
-
Immediately following the injection, the rats are placed in a hypoxic chamber with an oxygen concentration of 10% for 3 to 6 weeks.
-
-
Therapeutic Intervention: TPH inhibitors are typically administered orally once daily, starting after the induction of PAH.
-
Assessment of Efficacy:
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricular weight to the left ventricular plus septal weight (Fulton index) is determined.
-
Histological Analysis: Lung tissue is sectioned and stained to assess pulmonary vascular remodeling, including medial wall thickness and vessel occlusion.
-
This is another commonly used model that induces PAH through endothelial injury.
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (60 mg/kg) is administered.
-
Disease Development: PAH typically develops over 3 to 4 weeks, characterized by increased RV pressure and hypertrophy.
-
Therapeutic Intervention and Assessment: Similar to the Sugen/Hypoxia model, TPH inhibitors are administered, and efficacy is assessed through hemodynamic, hypertrophic, and histological endpoints.
In Vitro Assays
BON cells are a human carcinoid cell line that endogenously expresses TPH1 and produces serotonin.
-
Cell Culture: BON cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the TPH inhibitor for a specified period.
-
Serotonin Measurement:
-
Cells and supernatant are collected.
-
Serotonin levels are quantified using methods such as ELISA or LC-MS/MS.
-
-
Data Analysis: IC50 values are calculated to determine the potency of the inhibitor.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT or resazurin (B115843) assay) is performed to rule out cytotoxicity.
This assay assesses the effect of TPH inhibition on serotonin-induced proliferation of pulmonary artery smooth muscle cells.
-
Cell Culture: Primary PASMCs are isolated and cultured.
-
Serum Starvation: Cells are serum-starved to synchronize them in a quiescent state.
-
Treatment: Cells are pre-treated with the TPH inhibitor before stimulation with serotonin.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Measures DNA synthesis as an indicator of proliferation.
-
Cell Counting: Direct counting of cell numbers.
-
MTT or WST-1 Assay: Measures metabolic activity, which correlates with cell number.
-
-
Data Analysis: The inhibitory effect of the compound on serotonin-induced proliferation is quantified.
A Note on Triphenyl Compound A (this compound): A Pirin Inhibitor
While the primary focus of this guide is on TPH inhibitors, it is important to note that the abbreviation "this compound" can also refer to Triphenyl Compound A, a small molecule inhibitor of the nuclear protein pirin.
Pirin is an iron-dependent cofactor involved in transcriptional regulation and has been implicated in cancer progression, particularly in melanoma cell migration. This compound binds to pirin with a Ki of 0.6 µM and disrupts its interaction with the oncoprotein Bcl3.
Quantitative Data for this compound
Table 3: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 27 | |
| HL60 | Leukemia | 20 | |
| HT29 | Colon Cancer | 26 | |
| WM266-4 | Melanoma | >50 | |
| SK-MEL-28 | Melanoma | >50 |
Experimental Protocol: Cell Migration Assay
The effect of this compound on cancer cell migration can be assessed using a Transwell or Boyden chamber assay.
-
Cell Culture: Melanoma cell lines (e.g., WM266-4, SK-MEL-28) are cultured.
-
Assay Setup:
-
Cells are seeded in the upper chamber of a Transwell insert in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
This compound is added to the upper chamber at various concentrations.
-
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane of the insert.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Conclusion
The selective inhibition of TPH1 represents a promising therapeutic strategy for diseases driven by excessive peripheral serotonin, such as pulmonary arterial hypertension and certain cancers. The ability to target peripheral serotonin synthesis without affecting central nervous system function is a key advantage of this approach. The preclinical data are encouraging, and ongoing research will further elucidate the full therapeutic potential of TPH1 inhibitors. This technical guide provides a foundational understanding of the mechanism, signaling pathways, and experimental methodologies essential for the continued development and evaluation of this exciting class of therapeutic agents.
The Pirin Interactome and its Disruption by Triptophenolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirin is a highly conserved, non-heme iron-containing nuclear protein that has emerged as a critical transcriptional co-regulator, particularly within the NF-κB signaling pathway. Its involvement in fundamental cellular processes such as proliferation, apoptosis, and inflammation has positioned it as a compelling therapeutic target for a range of diseases, including cancer. This technical guide provides an in-depth exploration of the pirin interactome and the mechanism by which Triptophenolide A (TPh A), a potent small molecule inhibitor, disrupts these interactions. We present a summary of quantitative data, detailed experimental protocols for studying the pirin interactome, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to Pirin
Pirin, a member of the cupin superfamily, functions as a critical modulator of gene transcription.[1] It interacts with several key proteins, influencing their activity and stability, thereby affecting a variety of cellular processes.[2] Dysregulation of pirin has been implicated in the progression of several diseases, making it a significant target for therapeutic intervention.[2] Pirin's activity is notably dependent on the redox state of its bound iron cofactor, suggesting a role as a redox sensor within the nucleus.[3]
The Pirin Interactome
Pirin's function as a transcriptional co-regulator is mediated through its interactions with a network of proteins. The currently identified direct interactors of pirin are central to major signaling pathways.
Direct Interaction Partners of Pirin
Through techniques such as the yeast two-hybrid (Y2H) system, several direct binding partners of pirin have been identified.[4] These interactions are crucial for pirin's role in transcriptional regulation. The primary direct interactors are:
-
B-cell lymphoma 3 (BCL3): An oncoprotein that functions as an IκB protein, modulating the NF-κB signaling pathway.
-
NF-kappa-B inhibitor alpha (NFKBIA or IκBα): A key inhibitor of the NF-κB transcription factor.
-
Nuclear factor I/X (NFIX): A member of the NFI family of transcription factors involved in replication and transcription.
-
SMAD family member 9 (SMAD9): A signal transducer and transcriptional modulator in the bone morphogenetic protein (BMP) signaling pathway.
The interaction of pirin with these proteins, particularly BCL3 and NFKBIA, solidifies its role as a significant player in the NF-κB signaling cascade.
Quantitative Data on Pirin Interactions and this compound Inhibition
The development of targeted therapies requires a quantitative understanding of the interactions between pirin and its partners, as well as the potency of inhibitors like this compound.
| Interaction/Inhibition | Method | Reported Value | Reference |
| This compound binding to Pirin | Not Specified | Ki = 0.6 µM | |
| This compound disruption of Pirin-BCL3 interaction | GST pull-down assay | Inhibition observed at 20 µM | Not explicitly quantified in the provided search results |
| Pirin-BCL3 binding affinity | Not Specified | Data not available | |
| Pirin-NFIX binding affinity | Not Specified | Data not available | |
| Pirin-NFKBIA binding affinity | Not Specified | Data not available | |
| This compound IC50 for Pirin-BCL3 disruption | Not Specified | Data not available |
Triptophenolide A (this compound): A Potent Pirin Inhibitor
Triptophenolide A is a bioactive diterpenoid that has been identified as a potent inhibitor of pirin. Its mechanism of action involves direct binding to pirin, which in turn disrupts the formation of pirin-containing protein complexes, most notably the pirin-BCL3 complex. This disruption has significant downstream effects on gene transcription, particularly within the NF-κB pathway.
Mechanism of Action
This compound's inhibitory effect stems from its ability to bind to pirin and likely induce a conformational change that prevents its interaction with binding partners like BCL3. By disrupting the pirin-BCL3 complex, this compound effectively modulates the transcriptional activity of NF-κB, which is a key pathway in inflammatory responses and cancer cell survival.
Signaling Pathway and Experimental Workflow Visualizations
Visual representations are crucial for understanding the complex biological processes involving pirin and for designing experiments to study them.
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. style | Graphviz [graphviz.org]
- 3. Pirin is an iron-dependent redox regulator of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Treatment with Tryptophan Hydroxylase (TPH) Modulators
A Note on Terminology: The term "TPh A" is not a standard scientific acronym. This document assumes "this compound" refers to agents that modulate the activity of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. TPH exists in two primary isoforms: TPH1, found predominantly in peripheral tissues, and TPH2, which is neuron-specific.[1][2] These protocols focus on the application of TPH modulators in in vitro cell culture experiments.
Application Notes
Tryptophan hydroxylase is a critical enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the initial and rate-limiting step in the synthesis of the neurotransmitter and hormone serotonin (5-HT).[1][3] Due to its central role in regulating serotonin levels, TPH has emerged as a significant target in various research areas, including neuroscience, oncology, and immunology.
In cancer research, TPH1 is often upregulated in several tumor types, and its inhibition can suppress tumor growth and progression.[4] For example, in glioma, TPH1 promotes cellular proliferation and chemoresistance through the serotonin/L1CAM/NF-κB signaling pathway. Similarly, a positive feedback loop involving TPH1 and β-catenin signaling has been shown to promote prostate cancer progression. In pancreatic cancer, a feed-forward loop involving EZH2, TPH1, and the serotonin receptor 5-HT7 contributes to gemcitabine (B846) resistance.
The modulation of TPH activity, therefore, provides a valuable tool for studying the roles of serotonin in various physiological and pathological processes. TPH inhibitors, such as p-Chlorophenylalanine (PCPA) and LP-533401, are commonly used to deplete serotonin levels and investigate the consequences in cell culture models. Conversely, activators of TPH, although less common as small molecules, can be explored through mechanisms like phosphorylation by Protein Kinase A (PKA), which is known to increase TPH2 activity.
Signaling Pathways
The signaling pathways initiated by TPH activity are primarily mediated by its product, serotonin. Serotonin can act in an autocrine or paracrine manner, binding to a variety of 5-HT receptors on the cell surface, which in turn trigger diverse downstream cascades.
Caption: General TPH1-mediated serotonin synthesis and downstream signaling pathway.
A more specific pathway has been elucidated in prostate cancer, demonstrating a positive feedback loop that drives tumor progression.
Caption: TPH1/5-HT/β-catenin/ZBP-89 positive feedback loop in prostate cancer.
Experimental Protocols
Protocol 1: General Protocol for TPH Inhibition in Cancer Cell Lines
This protocol provides a framework for treating adherent cancer cell lines with a TPH inhibitor to assess its effects on cell viability and proliferation.
1. Cell Culture and Seeding:
-
Culture selected cancer cells (e.g., PC-3 for prostate cancer, T24 for bladder cancer) in their recommended complete medium. For PC-3 cells, F-12K medium supplemented with 10% v/v FBS and 100 U/mL Penicillin/Streptomycin is typically used.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. TPH Inhibitor Preparation and Treatment:
-
Prepare a stock solution (e.g., 10 mM) of a TPH inhibitor (e.g., PCPA or LP-533401) in a suitable solvent like DMSO or sterile water.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. A typical concentration range for initial screening could be from 0.1 µM to 100 µM. For LP-533401, an IC50 of 0.4 µM has been reported in RBL2H3 cells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the TPH inhibitor.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the inhibitor.
-
Untreated Control: Cells in medium alone.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
3. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measurement of Serotonin Secretion
This protocol is designed to quantify the amount of serotonin produced and secreted by cells following treatment with a TPH modulator.
1. Cell Culture and Treatment:
-
Seed cells (e.g., BON-1 neuroendocrine tumor cells or RIN-14B cells) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the TPH modulator (inhibitor or activator) at the desired concentrations for the desired duration (e.g., 48 hours).
2. Sample Collection:
-
After incubation, collect the cell culture supernatant and store it at -80°C for later analysis of secreted serotonin.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysate and centrifuge to pellet cell debris. Store the supernatant (containing intracellular serotonin) at -80°C.
3. Serotonin Quantification (ELISA):
-
Quantify the serotonin concentration in the collected culture supernatant and cell lysates using a commercially available Serotonin ELISA kit, following the manufacturer's instructions.
-
Normalize the serotonin levels to the total protein concentration of the corresponding cell lysate, determined by a BCA protein assay.
Experimental Workflow Diagram
Caption: A generalized workflow for cell culture experiments involving TPH modulators.
Quantitative Data Summary
The following tables summarize quantitative data for commonly used TPH inhibitors in cell culture experiments.
Table 1: In Vitro Efficacy of TPH Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| LP-533401 | RBL-2H3 (rat basophilic leukemia) | Serotonin Production | Inhibition | IC₅₀ = 0.4 µM | |
| p-Chlorophenylalanine (PCPA) | RBL-2H3 (rat basophilic leukemia) | Serotonin Production | Inhibition | IC₅₀ = 43 µM | |
| PCPA | Mz-ChA-1 (cholangiocarcinoma) | Cell Proliferation (BrdU) | Inhibition | Blocks serotonin-induced proliferation | |
| PCPA | DU145/PC-3 (prostate cancer) | Cell Migration | Inhibition | Suppresses migration |
Table 2: Cell Lines Used in TPH-Related Research
| Cell Line | Cell Type | Application in TPH Research | References |
| RBL-2H3 | Rat Basophilic Leukemia | TPH inhibitor screening, serotonin synthesis assays | |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | Effects of TPH1 inhibition on tumor growth | |
| PC-3, DU145 | Human Prostate Cancer | Investigating the TPH1/serotonin/β-catenin signaling axis | |
| T24 | Human Bladder Cancer | Role of TPH1 in tumorigenesis via the HIF-1α pathway | |
| PANC-1, MIA PaCa-2 | Human Pancreatic Cancer | Role of the EZH2-TPH1-5-HT7 axis in drug resistance | |
| Huh7, HepG2 | Human Hepatocellular Carcinoma | Serotonin-mediated proliferation | |
| RIN-14B | Rat Islet Tumor | Serotonin synthesis and secretion assays |
References
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase 1 drives glioma progression by modulating the serotonin/L1CAM/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing TPh A to Elucidate Pirin Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirin is a highly conserved, iron-binding nuclear protein and a member of the cupin superfamily.[1] It functions as a transcriptional cofactor, notably interacting with the oncoprotein Bcl3 to regulate the NF-κB signaling pathway.[1] Emerging evidence implicates pirin in a variety of cellular processes, including apoptosis, cell migration, and transcriptional regulation, making it a protein of significant interest in cancer research and drug development.
Triphenyl Compound A (TPh A) is a potent and specific small molecule inhibitor of pirin.[1] this compound binds directly to pirin with a high affinity, disrupting its interaction with Bcl3. This targeted inhibition provides a powerful chemical tool to dissect the cellular functions of pirin and to validate it as a potential therapeutic target. These application notes provide detailed protocols and data for utilizing this compound to study the multifaceted roles of pirin.
Mechanism of Action
This compound acts by binding to pirin with a dissociation constant (Ki) of 0.6 μM, effectively blocking the formation of the pirin-Bcl3 protein complex.[1] This disruption has been shown to downregulate the expression of downstream targets, such as the transcription factor SNAI2, a key regulator of cell migration. By inhibiting the pirin-Bcl3 interaction, this compound allows for the targeted investigation of pirin-dependent signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various assays.
Table 1: this compound Binding Affinity and Cytotoxicity
| Parameter | Value | Cell Lines | Reference |
| Ki (Pirin Binding) | 0.6 μM | - | [1] |
| IC50 (Cytotoxicity, 48h) | >50 μM | MCF7, MDA-MB231, HeLa, DU145, HepG2, A549, HT1080, WM266-4, SK-MEL-28 | |
| 27 μM | PC3 | ||
| 20 μM | HL60 | ||
| 26 μM | HT29 |
Table 2: Functional Inhibition of Melanoma Cell Migration by this compound
| This compound Concentration | Wound Repair (% of Control) | Cell Line | Reference |
| 1 μM | ~80% | WM266-4 | |
| 10 μM | ~50% | WM266-4 | |
| 50 μM | ~30% | WM266-4 |
Mandatory Visualizations
References
Determining the Optimal Concentration of Triptolide (TPh A) for In Vitro Assays: Application Notes and Protocols
Disclaimer: The user request specified "TPh A." Based on the search results, it is assumed that "this compound" is an abbreviation for Triptolide, a potent anti-inflammatory and anti-cancer agent. The following application notes and protocols are based on the available research for Triptolide.
Introduction
Triptolide is a diterpenoid epoxide with a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects. Determining the optimal concentration of Triptolide for in vitro assays is crucial for obtaining meaningful and reproducible results. This document provides a summary of effective concentrations from various studies, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways to guide researchers in their experimental design.
Data Presentation: Effective Concentrations of Triptolide in Vitro
The optimal concentration of Triptolide is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. The following table summarizes effective concentrations reported in the literature for various in vitro applications.
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| THP-1 (Human monocytic leukemia) | Cytokine Production (TNF-α) | IC50: 83 nM (4h) | Inhibition of TNF-α production.[1] |
| Cytotoxicity | >10 nM (16h) | 90% reduction in viable cells.[1] | |
| Apoptosis | 5-50 nM (48h) | Dose-dependent increase in apoptosis.[2] | |
| NF-κB & MAPK pathway | 5-25 nM | Apoptosis induction via NF-κB inhibition and MAPK activation.[3] | |
| Cytokine Production (IL-12) | 0.625-2.5 µg/L | Suppression of IL-12 production.[3] | |
| A549 (Human lung carcinoma) | Transcription Inhibition | IC50: 139 nM | Inhibition of cellular transcription.[1] |
| MV-4-11 (Human leukemia) | Cytotoxicity | IC50: <30 nM (24h) | Sensitivity to Triptolide.[2] |
| Apoptosis | 5-50 nM (48h) | Dose-dependent induction of apoptosis.[2] | |
| KG-1, HL-60 (Human leukemia) | Cytotoxicity | IC50: <30 nM (24h) | Sensitivity to Triptolide.[2] |
| PC12 (Rat pheochromocytoma) | Neuroprotection | Not specified | Protection against Aβ25–35-induced cytotoxicity.[3] |
| Chondrocytes | MMP Expression | 100-250 nM | Suppression of MMP-3 and MMP-13 expression.[3] |
| Colon Cancer Cells | Proliferation, Migration | Not specified | Inhibition of proliferation and migration.[3] |
| TPC-1 (Human thyroid cancer) | Apoptosis | 50-200 nM (24h) | Dose-dependent induction of apoptosis.[4] |
| Gene & Protein Expression | 50-200 nM | Regulation of CDKN1A, TP53, c-JUN, and RELA.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of Triptolide and determine the IC50 value.
Materials:
-
Target cells (e.g., THP-1, A549)
-
Complete cell culture medium
-
Triptolide stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Triptolide in complete medium.
-
Remove the medium from the wells and add 100 µL of the Triptolide dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic cells following Triptolide treatment.
Materials:
-
Target cells (e.g., MV-4-11, TPC-1)
-
6-well plates
-
Triptolide stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of Triptolide (e.g., 5, 10, 20, 50 nM) for the desired duration (e.g., 24 or 48 hours).[2]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of Triptolide on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Target cells (e.g., THP-1, TPC-1)
-
Triptolide stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-c-JUN, anti-CDKN1A, anti-phospho-p53, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of Triptolide for a specific time (e.g., 6 hours).[2]
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 4. Triptolide is a Promising Therapeutic Approach in Treating Thyroid Cancer Based on in silico and in vitro Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TPh A (Triphenyl Compound A)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of TPh A (Triphenyl Compound A), a potent inhibitor of the nuclear protein Pirin. The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Overview of this compound
This compound, or Triphenyl Compound A, is a small molecule inhibitor that specifically targets the nuclear protein Pirin, a transcriptional co-regulator implicated in various cellular processes, including cell migration and proliferation. By binding to Pirin with a high affinity (Ki of 0.6 µM), this compound disrupts the formation of the Bcl3-Pirin complex, thereby modulating downstream signaling pathways such as the NF-κB pathway. Its ability to inhibit melanoma cell migration makes it a valuable tool for cancer research.
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy in experiments.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the preparation of stock solutions and experimental formulations.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (250.29 mM)[1] | Sonication is recommended to aid dissolution[1]. |
| In vivo Formulation | 4 mg/mL (10.01 mM)[1] | A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended[1]. |
| Ethanol | Insoluble or slightly soluble | Not recommended as a primary solvent. |
| Water | Insoluble or slightly soluble | Not recommended as a primary solvent. |
| PBS (Phosphate-Buffered Saline) | Insoluble or slightly soluble | Not recommended for direct dissolution. Dilution from a DMSO stock solution is required for aqueous-based assays. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
Storage and Stability
-
Solid Form : Store at -20°C for up to 3 years[1].
-
In Solvent : Stock solutions in DMSO should be stored at -80°C for up to 1 year[1]. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Solutions are generally unstable, so it is recommended to prepare them fresh or use them within a month if stored at -20°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound (Triphenyl Compound A) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. If necessary, use a sonicator to aid in dissolving the compound[1].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Cell-Based Assay - Cell Migration (Wound Healing Assay)
This protocol describes a common in vitro assay to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., WM266-4 melanoma cells)
-
Complete cell culture medium
-
This compound stock solution (100 mg/mL in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile pipette tips (p200 and p10)
-
Incubator (37°C, 5% CO2)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once the cells reach confluency, create a "wound" in the monolayer by gently scratching the surface with a sterile p200 pipette tip.
-
Washing: Wash the wells with sterile PBS to remove any detached cells.
-
Treatment: Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in the complete cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the wounds at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.
-
Analysis: Measure the area of the wound at each time point for all treatment groups. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: In Vivo Animal Study - Tumor Growth Inhibition
This protocol provides a general guideline for an in vivo study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound
-
Vehicle components: DMSO, PEG300, Tween 80, Saline
-
Gavage needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the in vivo formulation by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[1]. The final concentration of this compound should be adjusted based on the desired dosage (e.g., 4 mg/mL for a 40 mg/kg dose in a 100 µL administration volume). Sonication may be required for complete dissolution[1].
-
-
Administration: Administer this compound or the vehicle control to the mice via oral gavage or intraperitoneal injection according to the study design (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of the Pirin-Bcl3 Interaction
This compound exerts its biological effects by inhibiting the nuclear protein Pirin. Pirin acts as a transcriptional co-regulator, and its interaction with the oncoprotein Bcl3 is crucial for the activation of the NF-κB signaling pathway, which promotes cell survival and proliferation. By disrupting the Pirin-Bcl3 complex, this compound effectively downregulates NF-κB activity.
Caption: this compound inhibits Pirin, disrupting its interaction with Bcl3 and subsequent activation of the NF-κB pathway.
Experimental Workflow: In Vitro Cell Migration Assay
The following diagram illustrates the key steps in performing a wound healing assay to assess the effect of this compound on cell migration.
Caption: Workflow for assessing this compound's effect on cell migration using a wound healing assay.
References
Application Notes & Protocols: Utilizing Tomentophlellin A (TPh A) in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentophlellin A (TPh A) and its related compounds, such as Tomentosin, are gaining attention in gene expression research due to their potent anti-inflammatory properties. These natural compounds, classified as sesquiterpene lactones, have been shown to modulate key signaling pathways involved in the inflammatory response, which is intrinsically linked to changes in gene expression.[1][2] This document provides detailed application notes and protocols for researchers interested in using this compound or similar compounds to study gene expression, particularly in the context of inflammation and drug discovery. The primary mechanism of action involves the inhibition of pro-inflammatory gene expression through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound and its analogs exert their effects on gene expression primarily by targeting upstream signaling cascades that control the transcription of inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][6] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[5][6]
Tomentosin has been shown to suppress the NF-κB pathway, thereby inhibiting the expression of downstream target genes.[1][2] This is a critical mechanism for its anti-inflammatory effects.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses.[7][8] It comprises several sub-pathways, including ERK, JNK, and p38 MAPK. External stimuli, such as cytokines, can activate this pathway, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory genes.[7] Tomentosin has been observed to suppress the activation of the MAPK pathway in macrophage cell lines, contributing to its anti-inflammatory profile.[2]
Caption: MAPK Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of Tomentosin on inflammatory markers and gene expression, providing a reference for expected outcomes in similar experimental setups.
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW264.7 macrophages | Tomentosin + LPS | Not specified | Decreased expression levels | [2] |
| NF-κB Activity | RAW264.7 macrophages | Tomentosin + LPS | Not specified | Decreased activity | [2] |
| MAP Kinase Activation | RAW264.7 macrophages | Tomentosin + LPS | Not specified | Suppressed activation | [2] |
| Inflammatory Cell Infiltration | BALB/c mice with LPS-induced acute lung injury | Tomentosin | 20 and 25 mg/kg | Reduced levels of macrophages, lymphocytes, and neutrophils | [1] |
| Pro-inflammatory Markers | BALB/c mice with LPS-induced acute lung injury | Tomentosin | 20 and 25 mg/kg | Suppressed status | [1] |
Experimental Protocols
This section provides detailed protocols for studying the effects of this compound on gene expression.
Experimental Workflow
The general workflow for investigating the impact of a compound like this compound on gene expression is outlined below.
Caption: General experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein isolation) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as LPS (1 µg/mL), for a specified duration (e.g., 6-24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.
-
Protocol 2: RNA Isolation and RT-qPCR
This protocol is for quantifying changes in mRNA levels of target genes.[9][10][11]
-
RNA Isolation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in the culture plate using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., TNF-α, IL-6, IκBα) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[9] The results are expressed as fold change relative to the control group.
-
Protocol 3: Western Blot Analysis
This protocol is for assessing the protein levels and phosphorylation status of key signaling molecules.
-
Protein Isolation:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Tomentophlellin A and related compounds are valuable tools for studying the regulation of gene expression in the context of inflammation. By inhibiting the NF-κB and MAPK signaling pathways, these molecules can effectively downregulate the expression of a wide array of pro-inflammatory genes. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the molecular mechanisms of this compound and to explore its therapeutic potential in inflammatory diseases. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for obtaining reliable and reproducible results in these gene expression studies.
References
- 1. Tomentosin Inhibits Lipopolysaccharide-Induced Acute Lung Injury and Inflammatory Response by Suppression of the NF-κB Pathway in a Mouse Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Monitoring Gene Expression: Quantitative Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the NF-κB Pathway Using Triptolide (TPh A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide (TPh A), a diterpenoid epoxide derived from the thunder god vine Tripterygium wilfordii, is a potent anti-inflammatory and immunosuppressive agent. Its mechanism of action is significantly attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions, making it a key target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the NF-κB pathway. Detailed protocols for key experimental assays are provided to enable researchers to effectively study the inhibitory effects of this compound on NF-κB activation and downstream signaling events.
Mechanism of Action of Triptolide on the NF-κB Pathway
Triptolide exerts its inhibitory effect on the NF-κB pathway through multiple mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB's nuclear translocation.[1]
-
Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the nuclear import of the p65 subunit of NF-κB, a key event in the activation of the canonical NF-κB pathway.[2][3]
-
Downregulation of NF-κB-mediated Gene Transcription: By preventing the nuclear accumulation of active NF-κB, this compound inhibits the transcription of NF-κB target genes, which include pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[4]
Data Presentation: Quantitative Effects of Triptolide
The following tables summarize the quantitative data regarding the inhibitory effects of Triptolide on cellular processes related to the NF-κB pathway.
| Parameter | Cell Line | Concentration/IC50 | Reference |
| Inhibition of NF-κB Promoter Activity | MCF-7 | 5 - 10 nM | [5] |
| Inhibition of IL-8 Luciferase Activity | 16HBE | IC50: 20–30 ng/ml | [4] |
| Inhibition of RNA Polymerase II-mediated transcription | - | IC50 = 200 nM | [6] |
| Inhibition of RNA synthesis | HeLa | IC50 = 62 nM | [6] |
| Antiproliferative Activity (average) | 60 cancer cell lines | IC50 = 12 nM | [3][6] |
| Inhibition of NF-κB p65 upregulation and nuclear translocation | 266-6 | 25, 50, 100 nM | [3] |
| Inhibition of cell growth | Molt-4 | IC50 = 15.25 nmol/L (24h) | [2] |
| Inhibition of cell growth | Jurkat | IC50 = 24.68 nmol/L (24h) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
-
Triptolide (this compound), stock solution in DMSO
-
TNF-α (or other NF-κB activator)
-
Passive Lysis Buffer
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in Opti-MEM.
-
Prepare a separate mix of transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes, and then add to the cells.
-
Incubate for 24 hours.[7]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours. Include unstimulated controls.[7]
-
-
Cell Lysis:
-
Wash the cells with PBS and add 20 µL of Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes with gentle shaking.[7]
-
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent (Renilla substrate) to each well and measure Renilla luminescence.[7]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.
Western Blot for Phospho-p65 and Phospho-IκBα
This protocol allows for the detection of key phosphorylation events in the NF-κB pathway.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat with this compound (e.g., 25, 50, 100 µM) for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash with TBST and add ECL detection reagent.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and the loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear Extraction Buffers
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Unlabeled NF-κB oligonucleotide (for competition)
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Chemiluminescent Nucleic Acid Detection Module
Protocol:
-
Nuclear Protein Extraction:
-
Treat cells with this compound and an NF-κB activator.
-
Isolate nuclear extracts using a nuclear extraction kit or a dounce homogenizer.[9]
-
-
Binding Reaction:
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front is near the bottom.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes to a nylon membrane.
-
Crosslink the DNA to the membrane using UV light.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Data Analysis: Visualize the shifted bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of DNA binding.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips.
-
Pre-treat with this compound and stimulate with an NF-κB activator.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65. An increase in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates nuclear translocation.
-
Conclusion
Triptolide is a valuable pharmacological tool for the investigation of the NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for researchers to explore the inhibitory effects of this compound on NF-κB activation and its potential as a therapeutic agent for NF-κB-driven diseases. Careful optimization of experimental conditions for specific cell types and stimuli is recommended for robust and reproducible results.
References
- 1. Triptolide Attenuates Inflammatory Response in Membranous Glomerulo-Nephritis Rat via Downregulation of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.10. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 10. licorbio.com [licorbio.com]
Application Notes and Protocols: Triptophenolide A in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triptophenolide A (TPh A), a potent diterpenoid epoxide derived from Tripterygium wilfordii, in combination with other cancer therapeutics. The information is intended to guide researchers in designing and executing experiments to evaluate the synergistic anti-cancer effects of this compound. Due to the limited availability of data specifically for Triptophenolide A in combination therapies, information from studies on the closely related and well-researched compound Triptolide (TPL) is included as a proxy. Researchers should consider that protocols may require optimization for this compound.
Synergistic Cytotoxicity of this compound/TPL with Chemotherapeutic Agents
Triptophenolide A and its analogue Triptolide have demonstrated synergistic or additive cytotoxic effects when combined with various conventional chemotherapeutic drugs across a range of cancer cell lines. This synergy allows for dose reduction of the chemotherapeutic agents, potentially minimizing toxicity while enhancing anti-tumor efficacy.[1][2][3]
Quantitative Data Summary: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values and synergistic effects observed in different cancer cell lines.
Table 1: IC50 Values of Triptophenolide A (this compound) as a Single Agent in Breast Cancer Cells
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| MCF-7 | 24 hours | 180.3[4] |
| 48 hours | 127.2[4] | |
| MDA-MB-231 | 24 hours | 322.5 |
| 48 hours | 262.1 |
Table 2: Synergistic Effects of Triptolide (TPL) in Combination with Other Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Agent | TPL Concentration | IC50 of Combination Agent (alone) | IC50 of Combination Agent (with TPL) | Combination Index (CI) | Reference |
| Lung Adenocarcinoma | A549 | Hydroxycamptothecin (HCPT) | 25 ng/mL | 8.62 µg/mL | 2.34 µg/mL | 0.4 - 0.7 | |
| Gastric Cancer | SC-M1 | Cisplatin | Low-dose | Not specified | Significantly reduced | Synergistic | |
| Colon Carcinoma | SW480 | Oxaliplatin (OXA) | Not specified | Not specified | Significantly reduced | Synergistic | |
| Oral Squamous Cell Carcinoma | KB | Doxorubicin (DOX) | Various | Not specified | Significantly reduced | <1 (Synergistic) |
Induction of Apoptosis by Combination Therapy
The combination of this compound/TPL with other anticancer agents has been shown to significantly enhance apoptosis in cancer cells. This is a key mechanism underlying the observed synergistic cytotoxicity.
Quantitative Data Summary: Apoptosis Induction
Table 3: Effect of Triptophenolide A (this compound) on Apoptosis in Breast Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase |
| MCF-7 | Control | 3.36 | - |
| This compound | 9.78 | 2.91 | |
| MDA-MB-231 | Control | 7.01 | - |
| This compound | 17.02 | 2.43 |
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models have confirmed the potent anti-tumor activity of this compound and its synergistic effects when combined with other chemotherapeutics.
Quantitative Data Summary: In Vivo Tumor Growth Inhibition
Table 4: In Vivo Efficacy of Triptophenolide A (this compound) and Triptolide (TPL) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Volume/Weight Reduction | Reference |
| Breast Cancer | MCF-7 | This compound | Not specified | Volume: 1207.5 mm³ (control) vs. 285 mm³ (treated) | |
| Weight: 0.22 g (control) vs. 0.1 g (treated) | |||||
| Gastric Cancer | SC-M1 | TPL + Cisplatin | Low-dose | Completely suppressed tumor growth | |
| Colon Carcinoma | SW480 | TPL + Oxaliplatin | Not specified | Significantly suppressed tumor growth | |
| Oral Squamous Cell Carcinoma | Patient-derived | TPL + Cisplatin | TPL: 0.2 mg/kg, Cisplatin: 2.5 mg/kg | Significantly reduced tumor growth |
Signaling Pathways Modulated by this compound/TPL in Combination Therapy
The synergistic anti-cancer effects of this compound/TPL in combination with other therapeutics are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways identified are the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
Triptolide has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By blocking NF-κB activation, TPL can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents.
Caption: this compound/TPL inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often constitutively active in cancer. Triptolide, in combination with other agents, has been shown to inhibit this pathway, leading to decreased cell survival and increased apoptosis.
Caption: this compound/TPL inhibits the PI3K/Akt cell survival pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other cancer therapeutics. These are generalized protocols and may require optimization based on the specific cell lines and drugs being used.
Experimental Workflow
Caption: General workflow for evaluating this compound combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triptophenolide A (this compound)
-
Combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and the combination drug in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Combination: Treat cells with a fixed concentration of this compound and varying concentrations of the combination drug, or vice versa. A fixed ratio combination design can also be used.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound combination therapy using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
This protocol is for detecting changes in the expression and activation of proteins involved in signaling pathways and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound combination therapy in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to the planned schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This compound in Combination with Immunotherapy
The interaction of this compound with immunotherapy is an emerging area of research. Triptolide has been shown to reduce the expression of PD-L1 on non-small cell lung cancer cells, suggesting a potential to enhance anti-tumor immunity. Further investigation is warranted to explore the synergistic potential of this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
Future Directions:
-
Investigate the effect of this compound on the tumor microenvironment, including the infiltration and function of immune cells.
-
Evaluate the combination of this compound with various immunotherapeutic agents in preclinical models.
-
Identify biomarkers to predict which patients are most likely to respond to this compound-immunotherapy combinations.
References
- 1. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of a Novel Therapeutic Agent (TPh A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for a novel therapeutic agent, here designated as TPh A. The following protocols and guidelines are intended to serve as a foundational template for researchers in oncology, neurobiology, and immunology. Robust experimental design is paramount for the successful translation of promising therapeutic candidates from the laboratory to clinical application. The methodologies outlined herein are designed to be adapted based on the specific mechanism of action of this compound and the therapeutic area of interest.
General Considerations for In Vitro Efficacy Studies
In vitro assays are fundamental for the initial assessment of a compound's biological activity, providing crucial data on its mechanism of action and effective concentration range.
Key In Vitro Experiments
-
Cell Viability/Cytotoxicity Assays: To determine the concentration-dependent effect of this compound on cell proliferation and survival.
-
Apoptosis Assays: To elucidate whether this compound induces programmed cell death.
-
Target Engagement and Pathway Modulation Assays: To confirm that this compound interacts with its intended molecular target and modulates the associated signaling pathway.
Experimental Protocols: In Vitro Studies
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.
Materials:
-
Target cell line (e.g., cancer cell line, neuronal cell line, or immune cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation: In Vitro Results
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
|---|---|
| Cancer Cell Line A | 5.2 ± 0.8 |
| Cancer Cell Line B | 12.6 ± 1.5 |
| Normal Fibroblasts | > 100 |
Table 2: Apoptosis Induction by this compound in Cancer Cell Line A
| Treatment | % Early Apoptosis | % Late Apoptosis |
|---|---|---|
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 25.8 ± 3.2 | 15.4 ± 2.1 |
| this compound (10 µM) | 45.3 ± 4.1 | 28.9 ± 3.5 |
General Considerations for In Vivo Efficacy Studies
In vivo studies are critical for evaluating the therapeutic efficacy and potential toxicity of this compound in a whole-organism context. The choice of animal model is crucial and should be relevant to the human disease being studied.
Key In Vivo Models
-
Oncology: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.
-
Neuroprotection: Models of induced neurological damage, such as middle cerebral artery occlusion (MCAO) for stroke or lipopolysaccharide (LPS)-induced neuroinflammation.[1]
-
Anti-inflammatory: Models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.
Experimental Protocols: In Vivo Studies
Protocol 3: Murine Xenograft Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
This compound formulation for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (and vehicle control) according to a predetermined schedule (e.g., daily, orally or intraperitoneally).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Collection: Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
Data Presentation: In Vivo Results
Table 3: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg) | 750 ± 150 | 50 |
| this compound (25 mg/kg) | 300 ± 100 | 80 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: General workflow for in vitro efficacy testing of this compound.
Caption: Workflow for a typical in vivo xenograft study.
References
Application Note: Measuring the Effect of TPh A on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental biological process essential for development, tissue regeneration, and wound healing. Uncontrolled cell proliferation is a hallmark of cancer. Therefore, the study of compounds that can modulate cell proliferation is a cornerstone of cancer research and drug development. This document provides a detailed guide for assessing the effects of a hypothetical compound, Tryptophan Hydroxylase A (TPh A), on cell proliferation. This compound is postulated to act through the Tryptophan Hydroxylase (TPH) pathway, which has been implicated in promoting cancer cell proliferation and migration through the production of 5-hydroxytryptamine (5-HT, serotonin)[1].
This application note outlines several robust methods for quantifying cell proliferation, including assays for metabolic activity, DNA synthesis, and cell cycle distribution. Detailed protocols for these key experiments are provided to ensure reliable and reproducible results.
Signaling Pathway of Interest: TPH1/5-HT/β-Catenin
Recent studies have shown that Tryptophan hydroxylase 1 (TPH1) can promote the proliferation and migration of cancer cells by catalyzing the conversion of tryptophan to 5-HT[1]. This increase in 5-HT can, in turn, activate signaling pathways such as the Axin/β-catenin pathway, leading to sustained tumor growth[1]. The investigation of compounds like this compound, which may modulate this pathway, is therefore of significant interest.
References
Application Notes and Protocols for Triptolide (TPh A) In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and experimental designs for in vivo animal model studies involving Triptolide (B1683669) (TPh A), a potent diterpenoid triepoxide derived from the plant Tripterygium wilfordii. The following sections detail its application in anti-inflammatory and anti-cancer research, along with associated toxicological considerations.
Anti-Inflammatory Animal Model Protocols
Triptolide has demonstrated significant anti-inflammatory properties in various animal models. It primarily functions by reducing the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-17, and by inhibiting inflammatory cell activity, largely through the NF-κB and MAPK signaling pathways[1].
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to evaluate the efficacy of Triptolide in mitigating acute inflammatory responses in the lungs.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Animals should be acclimated to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Triptolide Administration: Triptolide is administered intraperitoneally (i.p.) at a dose of 5, 10, or 15 µg/kg one hour before the LPS challenge[2]. The vehicle control group receives an equal volume of the solvent (e.g., DMSO)[3].
-
LPS Challenge: Mice are intranasally instilled with LPS to induce lung injury[2].
-
Sample Collection: After a specified time (e.g., 60 minutes post-LPS challenge), blood is collected via cardiac puncture for serum analysis of inflammatory cytokines (TNF-α, IL-6)[3]. Lung tissue can also be harvested for histological analysis and to measure inflammatory markers.
-
Endpoint Analysis: Serum cytokine levels are measured by ELISA. Lung tissue can be analyzed for inflammatory cell infiltration, edema, and expression of inflammatory pathway proteins via Western blot.
Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
This model assesses the potential of Triptolide in treating autoimmune neuroinflammation.
Experimental Protocol:
-
Animal Model: EAE is induced in susceptible mouse strains.
-
Triptolide Administration: A study found that daily administration of 100 µg/kg of triptolide for two weeks reduced cellular infiltration and tissue damage in EAE mice.
-
Endpoint Analysis: Clinical scores of EAE are monitored daily. At the end of the treatment period, brain and spinal cord tissues are collected for histological analysis of inflammation and demyelination. The expression of pro-inflammatory cytokines such as IL-2, IL-6, and TNF-α in the brain can be quantified to assess the anti-inflammatory effect of Triptolide.
Quantitative Data Summary for Anti-Inflammatory Models
| Model | Animal | Triptolide Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| LPS-Induced Inflammation | C57BL/6 Mice | 0.15 or 0.25 mg/kg | Intraperitoneal | 30 min prior to LPS | Abrogated the production of pro-inflammatory cytokines. | |
| LPS-Induced Acute Lung Injury | Mice | 5, 10, and 15 μg/kg | Intraperitoneal | 1 hour before LPS | Attenuated LPS-induced inflammatory response. | |
| Experimental Autoimmune Encephalomyelitis | Mice | 100 µg/kg/day | Not Specified | 2 weeks | Reduced cellular infiltration and tissue damage. | |
| Transgenic AD Mouse Model | Mice | 5 µg/kg/day | Not Specified | 45 days | Inhibited activation and proliferation of microglial cells and astrocytes. | |
| Transgenic Mouse Brain | Mice | 20 µg/kg/day | Not Specified | 8 weeks | Exerted anti-inflammatory and antioxidative effects. |
Anti-Cancer Animal Model Protocols
Triptolide exhibits broad-spectrum anti-tumor activity by inducing apoptosis and inhibiting cell proliferation and metastasis.
Xenograft Tumor Model
This is a widely used model to evaluate the in vivo anti-cancer efficacy of Triptolide against various solid tumors.
Experimental Protocol:
-
Cell Lines: A variety of human cancer cell lines can be used, including B16 melanoma, MDA-435 breast cancer, TSU bladder cancer, and MGC80-3 gastric carcinoma.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Inoculation: Cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Triptolide Administration: Triptolide is administered (e.g., intraperitoneally) for a specified period, typically 2-3 weeks. Dosages can vary depending on the tumor model. For example, in a THP-1 xenograft model, doses of 25, 50, and 75 μg/kg/day were used.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 5 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry to assess apoptosis and cell proliferation markers. Survival rates are also a key endpoint.
Metastasis Model
This model is used to assess the effect of Triptolide on the metastatic spread of cancer cells.
Experimental Protocol:
-
Cell Line: A highly metastatic cell line, such as B16F10 melanoma cells, is used.
-
Animal Model: Syngeneic mice (e.g., C57BL/6 for B16F10 cells) are suitable.
-
Cell Injection: Cancer cells are injected intravenously (e.g., via the tail vein) to induce experimental metastasis.
-
Triptolide Administration: Treatment with Triptolide is initiated either before or after the injection of cancer cells and continues for a defined period.
-
Endpoint Analysis: After a few weeks, mice are euthanized, and organs such as the lungs and spleen are examined for metastatic nodules. The number and size of metastases are quantified.
Quantitative Data Summary for Anti-Cancer Models
| Model | Cell Line | Animal | Triptolide Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Xenograft | B16, MDA-435, TSU, MGC80-3 | Mice | Not Specified | Not Specified | 2-3 weeks | Inhibited tumor growth. | |
| Xenograft | THP-1 | Nude Mice | 25, 50, 75 μg/kg/day | Not Specified | Not Specified | Significantly inhibited tumor growth in a dose-dependent manner. | |
| Experimental Metastasis | B16F10 | Mice | Not Specified | Not Specified | Not Specified | Inhibited metastasis to the lungs and spleens. | |
| Colon Cancer Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Markedly inhibited tumor growth. | |
| Colon Cancer Liver Metastasis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | More than doubled the median survival of animals. |
Toxicological Evaluation
Despite its therapeutic potential, Triptolide has a narrow therapeutic window and can cause significant toxicity, particularly to the liver, kidneys, and reproductive organs.
Protocol for Toxicity Assessment:
-
Animal Model: Rodents (mice or rats) are commonly used.
-
Triptolide Administration: Triptolide is administered at various doses, including those that are therapeutically relevant and higher doses, for a specified duration. For instance, a dose of 0.2 mg/kg/day for 2 weeks was shown to induce testicular toxicity in mice.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality.
-
Sample Collection: At the end of the study, blood is collected for hematological and serum biochemical analysis (e.g., ALT and AST for liver function).
-
Histopathology: Major organs (liver, kidney, testes, heart, etc.) are collected for histopathological examination to identify any treatment-related lesions.
Quantitative Data Summary for Toxicity Studies
| Toxicity Type | Animal | Triptolide Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| General Toxicity | Mice (MDA-MB-231 Xenograft) | 500 μg/kg/day | Not Specified | 20 days | One out of four mice died. | |
| General Toxicity | Mice (HepG2 Xenograft) | 500 μg/kg/day | Not Specified | 11 and 19 days | Two out of four mice died. | |
| Liver Toxicity | Tumor-bearing Nude Mice | Increasing doses | Not Specified | Not Specified | Gradual elevation of AST and ALT levels. | |
| Testicular Toxicity | Mice | 0.2 mg/kg/day | Intraperitoneal | 2 weeks | Reduced testis size, sperm content, and increased abnormal sperm morphology. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Triptolide
Triptolide exerts its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways. The NF-κB and MAPK pathways are central to its anti-inflammatory action. In cancer, it can induce apoptosis and affect cell cycle regulation.
Caption: Triptolide inhibits pro-inflammatory and cell survival pathways while inducing apoptosis.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo animal studies with Triptolide.
Caption: A generalized workflow for Triptolide in vivo animal experiments.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TPh A Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of Triphenyl Compound A (TPh A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for experimental use?
A1: this compound (Triphenyl Compound A) is a potent inhibitor of the nuclear protein pirin.[1][2] Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended first-line solvent for creating stock solutions for in vitro experiments is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerable concentration of DMSO is cell-line specific. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some robust lines may tolerate up to 1%.[3][4][5] However, it is crucial to perform a dose-response experiment with DMSO alone to determine the IC50 value for your specific cell line and establish a non-toxic working concentration.[3][6]
Q3: My this compound precipitates immediately when I add the DMSO stock to my cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," occurs due to "solvent shock."[7][8] this compound is highly soluble in DMSO but poorly soluble in the aqueous environment of the cell culture medium. When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to precipitate out of the solution.[7][8]
Q4: How can I prevent my this compound from precipitating in the cell culture medium over time during a long-term experiment?
A4: Delayed precipitation can occur if the concentration of this compound is close to its solubility limit in the medium, or due to environmental factors in the incubator. To mitigate this, ensure your final this compound concentration is below its maximum soluble limit in your specific medium. Also, maintain a stable, humidified environment in your incubator to prevent evaporation, which can concentrate the compound and salts in the medium, leading to precipitation.[7][9] Using culture plates with low-evaporation lids can also be beneficial.[7]
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, for specific applications, particularly in vivo studies, co-solvent systems can be employed. One published formulation for a similar hydrophobic compound consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Other potential strategies for enhancing aqueous solubility include the use of cyclodextrins, which can form water-soluble inclusion complexes with hydrophobic molecules.
Solubility Data for this compound
The following table summarizes the known solubility of this compound in various solvents. It is highly recommended to perform small-scale solubility tests before preparing large batches.
| Solvent/System | Concentration | Notes |
| DMSO | 100 mg/mL (250.29 mM) | Sonication is recommended to aid dissolution.[1] |
| Co-solvent System | 4 mg/mL (10.01 mM) | Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. |
| Aqueous Solutions (e.g., PBS, cell culture media) | Practically Insoluble | Direct dissolution is not feasible. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted for working solutions.
Materials:
-
Triphenyl Compound A (this compound) powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 399.5 g/mol , dissolve 3.995 mg in 1 mL of DMSO).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If sterility is a major concern, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). Note that DMSO itself is bacteriostatic.[10]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the critical step of diluting the concentrated DMSO stock solution into the aqueous cell culture medium to prevent precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical or microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C in a water bath. Adding the compound to cold media can decrease its solubility.[7]
-
Intermediate Dilution (Recommended): To minimize solvent shock, perform an intermediate dilution step. For example, dilute your 10 mM stock solution to 1 mM in pre-warmed medium.
-
Final Dilution: Add the this compound stock solution (either the concentrated or intermediate dilution) to the pre-warmed medium in a drop-wise manner while gently vortexing or swirling the tube.[7][8] This gradual addition and mixing are crucial for preventing precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerated level for your cell line (typically ≤ 0.5%).[3][4][6]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation upon dilution in media | Solvent Shock: Rapid change in polarity from DMSO to aqueous media.[7][8] | 1. Pre-warm the cell culture medium to 37°C.[7] 2. Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium.[7][8] 3. Perform a serial or intermediate dilution in the medium instead of a single large dilution.[7] |
| High Final Concentration: The target concentration exceeds the aqueous solubility limit of this compound.[7] | 1. Lower the final working concentration of this compound. 2. Perform a solubility test in your specific medium to determine the maximum soluble concentration. | |
| Delayed Precipitation in the incubator (hours to days) | Evaporation: Water evaporation from the culture medium increases the concentration of this compound and salts.[9] | 1. Ensure the incubator is properly humidified.[7] 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[7] |
| Temperature Fluctuations: Repeated removal of plates from the incubator can cause temperature cycling.[7] | Minimize the time culture vessels are outside the incubator. | |
| Cell Death or Altered Phenotype | DMSO Toxicity: The final DMSO concentration is too high for the cell line.[3][4][6] | 1. Perform a dose-response curve with DMSO alone to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
| Compound Toxicity: The observed effect is due to the pharmacological activity of this compound. | This is the intended outcome if you are studying the biological effects of this compound. Compare with the vehicle control to confirm the effect is not due to the solvent. |
Visualizations
Experimental Workflow: Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits Pirin, disrupting a transcriptional complex.
References
- 1. This compound | Triphenyl Compound A | pirin inhibitor | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing TPh A Dosage for Maximum Pirin Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TPh A (Triphenyl Compound A) for the effective inhibition of the nuclear protein pirin. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit pirin?
A1: this compound (Triphenyl Compound A) is a potent and specific small molecule inhibitor of the nuclear protein pirin.[1][2] It functions by binding directly to pirin with a high affinity, thereby disrupting its interaction with other proteins, most notably the oncoprotein Bcl3.[1][2][3][4] This disruption of the pirin-Bcl3 complex is a key mechanism for its biological activity.[1]
Q2: What is the binding affinity of this compound for pirin?
A2: this compound binds to pirin with a dissociation constant (Ki) of 0.6 μM.[1][2][3]
Q3: What is the role of the pirin-Bcl3 interaction?
A3: Pirin acts as a transcriptional coregulator.[5] Its interaction with Bcl3 is involved in the regulation of the NF-κB signaling pathway, which plays a crucial role in various cellular processes, including inflammation, cell survival, and proliferation.[3][5][6] By forming a complex, pirin and Bcl3 can influence the transcription of specific target genes.[5]
Q4: What are the recommended starting concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a good starting point for many cancer cell lines is a concentration range of 0-50 μM for assays like cell migration.[1] For inhibiting the pirin-Bcl3 interaction in cells, a concentration of 20 μM for 5 hours has been shown to be effective in HEK293T cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound cytotoxic?
A5: this compound generally exhibits low cytotoxicity in many human cancer cell lines, with IC50 values greater than 50 μM after 48 hours of treatment for cell lines such as MCF7, MDA-MB231, HeLa, DU145, HepG2, A549, HT1080, WM266-4, and SK-MEL-28.[1] However, some cell lines like PC3, HL60, and HT29 show higher sensitivity with IC50 values of 27 μM, 20 μM, and 26 μM, respectively.[1] A cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no pirin inhibition observed. | Incorrect this compound concentration: The concentration may be too low to effectively inhibit pirin in your specific cell line or assay. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| This compound instability: this compound solutions may be unstable.[2] | Prepare fresh stock solutions of this compound in DMSO for each experiment.[4] If storing, use small, pre-packaged sizes and store at -20°C for up to one month.[2][4] | |
| Cell line resistance: The cell line used may have intrinsic resistance mechanisms. | Consider using a different cell line or a positive control cell line known to be sensitive to this compound. | |
| Inaccurate quantification: The method used to measure pirin inhibition may not be sensitive enough. | Use a highly sensitive and validated assay, such as a co-immunoprecipitation or a GST pulldown assay followed by Western blotting. | |
| High cell death observed even at low this compound concentrations. | Cellular sensitivity: Your cell line may be particularly sensitive to this compound. | Perform a thorough cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value for your specific cell line and use concentrations well below this value for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is minimal and consistent across all experimental conditions, including controls. | |
| Sub-optimal cell health: Unhealthy or stressed cells are more susceptible to compound toxicity. | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before starting the experiment. | |
| Precipitation of this compound in cell culture medium. | Poor solubility: this compound is soluble in DMSO but may have limited solubility in aqueous media.[4] | Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed cell culture medium with vigorous vortexing. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Variability between experimental replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Pipetting errors: Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Edge effects in multi-well plates: Wells on the edge of the plate can experience different environmental conditions. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile medium/PBS to minimize edge effects. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Binding Affinity (Ki) for Pirin | 0.6 μM | [1][2][3] |
| This compound IC50 (48h) in PC3 cells | 27 μM | [1] |
| This compound IC50 (48h) in HL60 cells | 20 μM | [1] |
| This compound IC50 (48h) in HT29 cells | 26 μM | [1] |
| This compound IC50 (48h) in various other cancer cell lines | >50 μM | [1] |
Experimental Protocols
Protocol 1: GST Pulldown Assay to Assess this compound-mediated Inhibition of Pirin-Bcl3 Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between a GST-tagged pirin "bait" protein and a "prey" protein, Bcl3, from a cell lysate.
Materials:
-
GST-tagged pirin expression vector
-
Bcl3 expression vector (e.g., with a Myc-tag)
-
Appropriate host cells for protein expression (e.g., E. coli for GST-pirin, mammalian cells like HEK293T for Bcl3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Glutathione-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glutathione (B108866) elution buffer)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-GST, anti-Bcl3 (or anti-Myc)
Procedure:
-
Bait Protein Expression and Purification:
-
Transform E. coli with the GST-pirin expression vector and induce protein expression.
-
Lyse the bacteria and purify the GST-pirin fusion protein using glutathione-agarose beads according to the manufacturer's protocol.
-
Elute the purified GST-pirin or use the beads with the bound protein directly.
-
-
Prey Protein Lysate Preparation:
-
Transfect mammalian cells (e.g., HEK293T) with the Bcl3 expression vector.
-
After 24-48 hours, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 20 μM for 5 hours).[1]
-
Harvest the cells and prepare a cell lysate using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
GST Pulldown:
-
Incubate the purified GST-pirin (or GST as a negative control) bound to glutathione-agarose beads with the cell lysate containing Bcl3.
-
Perform the incubation for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the membrane with anti-Bcl3 (or anti-Myc) and anti-GST antibodies.
-
Expected Results:
In the vehicle-treated sample, a band corresponding to Bcl3 should be detected in the GST-pirin pulldown lane, indicating an interaction. In the this compound-treated samples, the intensity of the Bcl3 band should decrease in a dose-dependent manner, demonstrating the inhibitory effect of this compound on the pirin-Bcl3 interaction.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Pirin-Bcl3 Interaction Inhibition in Cells
This protocol is used to confirm the disruption of the endogenous or overexpressed pirin-Bcl3 interaction within a cellular context by this compound.
Materials:
-
Mammalian cell line expressing pirin and Bcl3 (endogenously or via transfection)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-pirin or anti-Bcl3)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blotting: anti-pirin, anti-Bcl3
Procedure:
-
Cell Treatment and Lysis:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration.
-
Wash the cells with cold PBS and lyse them with a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-pirin) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate the supernatant completely and resuspend the beads in SDS-PAGE loading buffer to elute the immunoprecipitated proteins.
-
-
Analysis:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting.
-
Probe the membrane with antibodies against the "prey" protein (e.g., anti-Bcl3) and the "bait" protein (e.g., anti-pirin) as a loading control for the immunoprecipitation.
-
Expected Results:
In the vehicle-treated control, the Western blot of the anti-pirin immunoprecipitate should show a band for Bcl3, confirming their interaction. In the this compound-treated samples, the intensity of the Bcl3 band should be reduced, indicating that this compound disrupts the pirin-Bcl3 complex within the cells.
Visualizations
Caption: Pirin-Bcl3 signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Anticancer inhibitor | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Triphenyl Compound A (TPh A)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Triphenyl Compound A (TPh A), a known inhibitor of the nuclear protein pirin. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to help you anticipate, identify, and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on differentiating on-target from off-target effects.
| Issue | Possible Cause | Recommended Action |
| Observed phenotype is inconsistent with known pirin function. | The phenotype may be due to this compound binding to an unintended protein (off-target effect). | 1. Perform a dose-response curve: Determine the minimal effective concentration of this compound to elicit the desired on-target phenotype and compare it with the concentration causing the inconsistent phenotype. 2. Use a structurally distinct pirin inhibitor: If available, a different inhibitor targeting pirin should recapitulate the on-target phenotype. 3. Validate with genetic knockdown: Use siRNA or CRISPR/Cas9 to knockdown pirin expression. The resulting phenotype should mimic the on-target effect of this compound. |
| High cellular toxicity observed at effective concentrations. | This compound may be binding to essential cellular proteins, leading to toxicity. | 1. Lower the concentration of this compound: Use the lowest possible concentration that still achieves the desired on-target effect. 2. Conduct a cell viability assay: Determine the IC50 for toxicity and compare it to the EC50 for on-target activity. A large therapeutic window is desirable. 3. Perform off-target screening: Utilize techniques like kinase profiling or proteomics to identify potential off-target proteins that could be mediating the toxic effects. |
| Variability in experimental results between replicates. | Inconsistent cellular uptake or degradation of this compound. Off-target effects may vary with cell state. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) or a pirin-specific PROTAC to verify that this compound is binding to pirin in your cells at the intended concentration. |
| This compound fails to inhibit the pirin-Bcl3 interaction in your assay. | The compound may not be cell-permeable, or the assay conditions may not be optimal. | 1. Verify cell permeability: Assess the intracellular concentration of this compound. 2. Optimize assay conditions: Ensure the protein concentrations and incubation times are appropriate for detecting the inhibition of the protein-protein interaction. 3. Confirm on-target binding: Use a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified pirin and this compound to confirm direct binding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Triphenyl Compound A (this compound)?
A1: Triphenyl Compound A (this compound) is a potent inhibitor of the nuclear protein pirin.[1][2] It functions by binding directly to pirin, thereby disrupting its interaction with the oncoprotein B-cell lymphoma 3 (Bcl3).[1] Pirin is a transcriptional co-regulator involved in the NF-κB signaling pathway, and by inhibiting the pirin-Bcl3 complex, this compound can modulate the expression of downstream target genes, such as those involved in cell migration.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, there is a potential for off-target binding. It is crucial for researchers to empirically determine the selectivity of this compound in their experimental system. General strategies for identifying off-target interactions include kinome screening and proteome-wide approaches.
Q3: How can I computationally predict potential off-targets of this compound?
A3: Several in silico tools can predict potential off-targets based on the chemical structure of this compound. These methods often involve screening against databases of known protein structures and ligand-binding sites. While computational predictions can provide initial hypotheses, they must be experimentally validated.
Q4: What experimental approaches can I use to identify off-target proteins of this compound?
A4: A multi-pronged experimental approach is recommended to identify off-target proteins. This includes:
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Kinase Selectivity Profiling (Kinome Scan): This involves screening this compound against a large panel of kinases to identify any unintended inhibitory activity.[4][5]
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Chemical Proteomics: Techniques such as Drug Affinity Responsive Target Stability (DARTS) or affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to this compound.[6][7]
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Cellular Thermal Shift Assay (CETSA): This method can be used in a proteome-wide manner (thermal proteome profiling) to identify proteins that are stabilized or destabilized upon this compound binding in intact cells.[8][9]
Q5: How can I confirm that this compound is engaging with pirin inside the cell?
A5: Confirming intracellular target engagement is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound binds to pirin in a cellular context.[8][9] Additionally, a Proteolysis-Targeting Chimera (PROTAC) designed for pirin can be used as a tool to induce its degradation, thereby validating target engagement.[10]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Format: Utilize a commercial kinase profiling service (e.g., KINOMEscan®) that employs a competition binding assay.[4][5]
-
Screening: Submit this compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Hits are identified as kinases that show significant inhibition by this compound.
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Follow-up: For any identified off-target kinases, determine the IC50 or Kd values to quantify the potency of the interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, pirin, in intact cells.
Methodology:
-
Cell Culture: Culture cells of interest to a suitable confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) at 37°C.
-
Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of pirin using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble pirin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore, engagement.[8][9]
Protocol 3: PROTAC-based Target Engagement
Objective: To validate the intracellular binding of this compound to pirin by observing targeted protein degradation.
Methodology:
-
PROTAC and Control Synthesis: Synthesize or obtain a pirin-targeting PROTAC and a negative control (e.g., a molecule with an inactive E3 ligase ligand).
-
Cell Treatment: Treat cells with increasing concentrations of the pirin PROTAC and the negative control for a defined period (e.g., 2-24 hours).
-
Competition Experiment: In a separate set of wells, pre-incubate the cells with an excess of this compound before adding the pirin PROTAC.
-
Protein Level Analysis: Lyse the cells and quantify the levels of pirin protein by Western blot.
-
Data Analysis: A dose-dependent reduction in pirin levels upon treatment with the PROTAC, but not the negative control, indicates successful target degradation. If pre-incubation with this compound rescues the degradation of pirin, it confirms that both molecules bind to the same target.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pirin interaction within the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
TPh A Stability and Storage Best Practices: Technical Support Center
Could you please specify the full name of the compound "TPh A"? The abbreviation "this compound" is ambiguous and could refer to several different chemical entities. To provide accurate and detailed information regarding its stability, storage, degradation pathways, and analytical methods, the complete and unambiguous name of the compound is required.
Once the specific compound is identified, this technical support center will be populated with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures. All quantitative data will be summarized in clear, structured tables, and detailed experimental protocols for key analytical methods will be provided. Additionally, relevant signaling pathways, experimental workflows, and logical relationships will be visualized using Graphviz diagrams.
Below is a template of the information that will be provided upon clarification of the compound "this compound".
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This section will provide detailed information on the optimal temperature, humidity, and lighting conditions for storing this compound in both solid and solution forms to ensure its long-term stability.
2. How stable is this compound in different solvents and pH conditions?
A comprehensive table summarizing the stability of this compound in commonly used laboratory solvents and across a range of pH values will be presented here. This will include data on degradation rates and the formation of any known degradation products.
3. What are the known degradation pathways for this compound?
This section will describe the chemical reactions and mechanisms that lead to the degradation of this compound, including hydrolysis, oxidation, and photolysis. A diagram illustrating these pathways will be included.
4. How can I assess the purity and stability of my this compound sample?
Detailed protocols for analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will be provided to enable users to determine the purity and monitor the stability of their this compound samples over time.
Troubleshooting Guides
Problem: Inconsistent experimental results when using a previously prepared stock solution of this compound.
-
Possible Cause: Degradation of this compound in the stock solution due to improper storage.
-
Solution: This guide will provide a step-by-step workflow for verifying the integrity of the stock solution and best practices for preparing and storing fresh solutions.
Problem: Appearance of unexpected peaks in the chromatogram during HPLC analysis of this compound.
-
Possible Cause: Presence of degradation products or impurities.
-
Solution: A troubleshooting flowchart will help users identify the source of the extra peaks and provide guidance on how to purify the sample or adjust experimental conditions to minimize degradation.
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light Conditions | Shelf Life |
| Solid | ||||
| Solution |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This section will provide a detailed, step-by-step protocol for an HPLC method capable of separating this compound from its potential degradation products, allowing for accurate quantification and stability assessment.
Visualizations
A placeholder for a Graphviz diagram illustrating a potential degradation pathway is shown below.
Caption: Example of a this compound degradation pathway.
Awaiting your clarification on the full name of "this compound" to provide specific and actionable information.
Technical Support Center: Interpreting Unexpected Results with TPA (12-O-Tetradecanoylphorbol-13-acetate) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving TPA (12-O-Tetradecanoylphorbol-13-acetate), a potent activator of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is TPA and how does it work?
TPA, also known as phorbol (B1677699) 12-myristate 13-acetate (PMA), is a phorbol ester that acts as a structural analog of diacylglycerol (DAG).[1][2] This allows it to directly bind to and activate the C1 domain of several PKC isoforms.[3] Activation of PKC triggers a cascade of downstream signaling events, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[4]
Q2: What is the typical concentration and treatment time for TPA?
The optimal concentration and duration of TPA treatment are highly cell-type dependent. However, a common starting point is a concentration range of 10-200 ng/mL (approximately 16-320 nM). Treatment times can vary from minutes for observing rapid phosphorylation events to several days for inducing cellular differentiation.[5] A standard treatment to induce signaling is often around 200 nM for 20-30 minutes.
Q3: How should I prepare and store TPA?
TPA is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. It is recommended to store the stock solution at -20°C and protect it from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller working volumes. Once in solution, it should be used within a few months to prevent loss of potency.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results are common when working with a potent signaling modulator like TPA. This guide addresses several common issues.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| No cellular response or weak activation of downstream targets (e.g., no phosphorylation of PKC substrates). | 1. TPA degradation: Improper storage or multiple freeze-thaw cycles of the TPA stock solution. 2. Suboptimal concentration: The TPA concentration may be too low for the specific cell type or experimental conditions. 3. Short treatment time: The duration of TPA exposure may be insufficient to induce the desired response. 4. Low PKC expression: The cell line may express low levels of TPA-responsive PKC isoforms. | 1. Prepare fresh TPA stock solution. Ensure proper storage at -20°C in a light-protected container. 2. Perform a dose-response curve. Test a range of TPA concentrations (e.g., 10, 50, 100, 200 ng/mL) to determine the optimal concentration for your cell line. 3. Conduct a time-course experiment. Harvest cells at different time points (e.g., 15 min, 30 min, 1h, 4h, 24h) after TPA addition. 4. Verify PKC expression. Check the expression levels of PKC isoforms in your cell line via Western blot or qPCR. |
| High levels of cell death or cytotoxicity. | 1. TPA concentration is too high: High concentrations of TPA can be toxic to some cell types. 2. Prolonged exposure: Continuous exposure to TPA can lead to cellular stress and apoptosis. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be cytotoxic. | 1. Lower the TPA concentration. Refer to your dose-response curve to find a non-toxic, effective concentration. 2. Reduce the treatment duration. For differentiation protocols, a shorter initial exposure followed by a rest period may be effective. 3. Ensure the final solvent concentration is low. Typically, the final DMSO concentration should be kept below 0.1%. |
| High variability between replicate experiments. | 1. Inconsistent TPA preparation: Variations in the dilution of the TPA stock solution. 2. Cell passage number: Cellular responses can change with increasing passage number. 3. Cell density: The confluency of the cell culture at the time of treatment can affect the outcome. | 1. Prepare a master mix of TPA-containing media for all replicates to ensure consistent concentration. 2. Use cells within a consistent and low passage number range. 3. Seed cells at a consistent density and ensure they reach the desired confluency before treatment. |
| Unexpected differentiation or morphological changes. | 1. Off-target effects: TPA can activate multiple signaling pathways beyond the canonical PKC pathway. 2. Cell line heterogeneity: The cell line may contain subpopulations that respond differently to TPA. | 1. Use specific inhibitors for other pathways (e.g., MEK/ERK inhibitors) to investigate their involvement. 2. Perform single-cell cloning to establish a more homogeneous cell line. |
Experimental Protocols
Protocol 1: TPA-Induced Differentiation of THP-1 Monocytes to Macrophages
This protocol describes a common application of TPA to differentiate the human monocytic cell line THP-1 into macrophage-like cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
TPA (PMA) stock solution (1 mg/mL in DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Prepare a working solution of TPA in culture medium. A final concentration between 20-200 ng/mL is often used. For example, to achieve a final concentration of 100 ng/mL, add the appropriate volume of TPA stock solution to the culture medium.
-
Carefully remove the existing medium from the wells and replace it with the TPA-containing medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, observe the cells for morphological changes, such as adherence to the plate and a more spread-out, macrophage-like appearance.
-
To confirm differentiation, you can assess the expression of macrophage-specific surface markers like CD11b and CD14 using flow cytometry.
Protocol 2: Western Blot Analysis of TPA-Induced ERK Phosphorylation
This protocol outlines the steps to detect the phosphorylation of ERK (Extracellular signal-regulated kinase), a downstream target of the PKC pathway, following TPA stimulation.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Appropriate culture medium
-
TPA stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal signaling.
-
Treat the cells with the desired concentration of TPA (e.g., 200 nM) for a short duration (e.g., 15-30 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS and then add lysis buffer to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Caption: Simplified TPA-induced PKC/MAPK signaling pathway.
Caption: General workflow for analyzing TPA-induced protein phosphorylation.
References
- 1. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. TPA (12-O-Tetradecanoylphorbol-13-Acetate) | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Triphenylamine (TPhA) Derivatives in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of Triphenylamine (TPhA) derivatives in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells showing high levels of cytotoxicity after treatment with a TPhA derivative?
A1: High cytotoxicity in primary cells treated with TPhA derivatives can be attributed to several factors:
-
Mechanism of Action: Many TPhA derivatives are designed as photosensitizers for applications like photodynamic therapy. Their mechanism often involves targeting mitochondria and generating reactive oxygen species (ROS) upon light exposure, which leads to apoptosis (programmed cell death) and necrosis.[1][2][3][4] Even without light activation, some derivatives may still induce a baseline level of oxidative stress.
-
On-Target vs. Off-Target Effects: While the TPhA derivative may be intended to interact with a specific target, it could have off-target effects on essential cellular pathways in sensitive primary cells.
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical insults compared to immortalized cell lines due to their more representative physiological state and lower proliferative capacity.[5]
-
Experimental Conditions: Factors such as compound concentration, exposure duration, solvent toxicity (e.g., DMSO), and media composition can significantly influence the observed cytotoxicity.[6]
Q2: What are the initial troubleshooting steps for unexpected cytotoxicity with a TPhA derivative?
A2: If you observe higher-than-expected cell death, consider the following troubleshooting steps:
-
Verify Experimental Parameters:
-
Compound Concentration: Double-check your calculations and dilution series. Ensure the final concentration is accurate.
-
Solvent Control: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.[7]
-
Compound Stability and Solubility: Visually inspect the culture wells for any compound precipitation. Poor solubility can lead to inconsistent results. Consider preparing fresh stock solutions.[6][7]
-
-
Review Cell Culture Health:
-
Cell Viability Pre-Treatment: Ensure your primary cells have high viability (>95%) before starting the experiment. Low initial viability can exacerbate cytotoxic effects.
-
Culture Conditions: Confirm that the cells are healthy, not overgrown (confluency should be optimal for your cell type), and free from contamination.[8][9][10]
-
-
Assess the Assay Method:
-
Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., reducing MTT reagent). It is advisable to confirm cytotoxicity with a second, mechanistically different assay (e.g., LDH release assay for membrane integrity).
-
Q3: How can I proactively minimize the cytotoxicity of my TPhA derivative in primary cells?
A3: Several strategies can be employed to mitigate TPhA-induced cytotoxicity:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to find the lowest effective concentration and the shortest exposure time that still yields the desired biological effect.
-
Co-treatment with Antioxidants: Since a primary mechanism of TPhA-induced cytotoxicity is oxidative stress through ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be highly effective.[6] NAC helps replenish intracellular glutathione, a major cellular antioxidant.
-
Modify Experimental Conditions:
-
Serum Concentration: If your experiment allows, increasing the serum concentration in the medium can sometimes reduce cytotoxicity due to the binding of the compound to serum proteins, thereby lowering its free concentration.
-
Culture under Physiological Oxygen: Primary cells are sensitive to the high oxygen levels (21%) in standard incubators. Culturing cells under physiological oxygen conditions (2-9%) can reduce baseline oxidative stress and may mitigate the compound's cytotoxic effects.[5]
-
-
Formulation Strategies: For hydrophobic TPhA derivatives, using drug delivery vehicles like cyclodextrins may improve solubility and reduce non-specific cytotoxicity by encapsulating the compound.[6]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Low Concentrations
| Potential Cause | Recommendation |
| High sensitivity of the primary cell type. | Perform a detailed dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to accurately determine the IC50. |
| Solvent toxicity. | Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Always include a solvent-only control group.[7] |
| Compound instability leading to toxic byproducts. | Prepare fresh stock solutions for each experiment. Assess compound stability in your culture medium over the experiment's duration. |
| Light-induced phototoxicity. | TPhA derivatives can be photosensitive.[1][2] Minimize the exposure of your cell cultures and compound solutions to light, especially if your lab has significant ambient light. |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Recommendation |
| Variability in primary cell lots or passage number. | Use primary cells from the same lot and within a narrow passage range for a set of experiments. Always thaw a fresh vial of cells for critical experiments. |
| Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of viable cells are seeded for each experiment. Cell density can significantly impact susceptibility to cytotoxic agents. |
| Fluctuations in incubator conditions (CO₂, temperature). | Regularly calibrate and monitor your incubator to ensure a stable culture environment. |
| Compound precipitation upon dilution in media. | After diluting the stock solution into the culture medium, visually inspect for any precipitate. If observed, consider using a different solvent or a formulation agent like cyclodextrin.[6] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the dose-dependent cytotoxicity of a generic TPhA derivative and the potential protective effect of an antioxidant co-treatment in primary human umbilical vein endothelial cells (HUVECs).
Table 1: Dose-Dependent Cytotoxicity of TPhA Derivative-X in HUVECs after 24-hour Exposure
| TPhA Derivative-X Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 5 | 52 ± 7.8 |
| 10 | 25 ± 5.5 |
| 25 | 8 ± 3.1 |
Table 2: Effect of N-Acetylcysteine (NAC) Co-treatment on the Cytotoxicity of TPhA Derivative-X in HUVECs
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.0 |
| 10 µM TPhA Derivative-X | 26 ± 4.8 |
| 1 mM NAC | 99 ± 4.2 |
| 10 µM TPhA Derivative-X + 1 mM NAC | 68 ± 6.3 |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol measures cell viability based on the metabolic activity of living cells.
Materials:
-
96-well cell culture plates
-
Primary cells and complete culture medium
-
TPhA derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to attach and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the TPhA derivative in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC)
This protocol outlines how to test the ability of NAC to reduce TPhA derivative-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
N-Acetylcysteine (NAC)
-
Sterile PBS or water
-
pH meter and sterile NaOH for pH adjustment
Procedure:
-
Prepare NAC Stock Solution: Prepare a sterile stock solution of NAC (e.g., 100 mM in PBS or water). Adjust the pH to ~7.4 with sterile NaOH and filter-sterilize the solution.
-
Cell Seeding: Seed primary cells in a 96-well plate as described in the MTT assay protocol.
-
Treatment Preparation:
-
Prepare serial dilutions of your TPhA derivative in culture medium.
-
Prepare a second set of the same TPhA derivative dilutions in culture medium that also contains the desired final concentration of NAC (e.g., 1 mM).
-
-
Cell Treatment: Add the various treatment solutions to the cells. Include the following controls:
-
Vehicle control
-
TPhA derivative alone (at various concentrations)
-
NAC alone (at the final concentration used for co-treatment)
-
-
Assay: Following the incubation period, proceed with the MTT assay (or another viability assay) as described above to determine cell viability in each treatment group.
Visualizations
Signaling Pathway Diagram
Caption: TPhA-induced cytotoxicity pathway via mitochondrial ROS production.
Experimental Workflow Diagram
Caption: Workflow for testing an antioxidant to mitigate TPhA cytotoxicity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected TPhA cytotoxicity.
References
- 1. Mitochondria-targeted Triphenylamine Derivatives Activatable by Two-Photon Excitation for Triggering and Imaging Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triphenylamines Induce Cell Death Upon 2-Photon Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triphenylamines Induce Cell Death Upon 2-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial DNA-targeted triphenylamine-thiophene (TPATP)-derived ligands boost type-I/II photodynamic therapy for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress under ambient and physiological oxygen tension in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promocell.com [promocell.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
Technical Support Center: Improving the Bioavailability of 2,4,6-Trihydroxyphenanthrene (TPh A)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Trihydroxyphenanthrene (TPh A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this compound.
Disclaimer: 2,4,6-Trihydroxyphenanthrene (this compound) is a poorly characterized compound with limited publicly available data on its physicochemical properties and pharmacokinetic profile. The following guides and protocols are based on established methodologies for hydrophobic and poorly soluble compounds of a similar chemical nature (phenanthrene derivatives, polyphenols). Researchers must optimize these protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: As a phenanthrene (B1679779) derivative, this compound is expected to be a hydrophobic molecule with low aqueous solubility. Poor solubility is a primary factor limiting the dissolution of a drug in the gastrointestinal fluids, which is a prerequisite for absorption.[1] Additionally, its permeability across the intestinal epithelium may be a limiting factor. The extent of first-pass metabolism in the gut wall and liver can also significantly reduce the amount of this compound reaching systemic circulation.
Q2: Which formulation strategies are most promising for improving the bioavailability of this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubilization of hydrophobic drugs in the gastrointestinal tract.[3][4][5]
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like PLGA can protect it from degradation, control its release, and improve its absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Q3: How can I assess the in vitro permeability of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) of this compound is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Q4: What are the key considerations for an in vivo pharmacokinetic study of this compound in rodents?
A4: A well-designed pharmacokinetic study in rodents (e.g., rats or mice) is crucial to determine the oral bioavailability of this compound formulations. Key considerations include:
-
Route of Administration: Both intravenous (IV) and oral (PO) administration are necessary to calculate absolute bioavailability.
-
Dose Selection: The dose should be selected based on preliminary toxicity and efficacy studies.
-
Blood Sampling: A sparse or serial blood sampling schedule should be implemented to capture the complete plasma concentration-time profile.
-
Analytical Method: A sensitive and validated bioanalytical method, such as LC-MS/MS, is required for the accurate quantification of this compound in plasma samples.
Troubleshooting Guides
Issue 1: Low In Vitro Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Inconsistent results in bioassays due to precipitation of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent low aqueous solubility | 1. Co-solvents: Use a small percentage (e.g., <1%) of a water-miscible organic solvent like DMSO or ethanol (B145695) in your aqueous buffer. Ensure the final solvent concentration does not affect the experimental model. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the buffer to ionize the molecule, which may increase its solubility. 3. Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to aid in solubilization. |
| Precipitation from stock solution | 1. Stock Concentration: Prepare a lower concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol). 2. Dilution Method: Add the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation. |
Issue 2: Poor Permeability in Caco-2 Assay
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.
-
High variability in permeability results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility limiting transport | 1. Formulation: Test this compound in a solubilizing formulation (e.g., with cyclodextrins or surfactants) in the donor compartment. Ensure the formulation components are not toxic to the Caco-2 cells. 2. Apical pH: Adjust the pH of the apical buffer to a more physiologically relevant value (e.g., pH 6.5) to mimic the conditions of the small intestine, which may improve solubility and transport. |
| Active efflux | 1. Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio >2 suggests active efflux. 2. Inhibitor Studies: Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the A-B permeability increases. |
| Poor monolayer integrity | 1. TEER Measurement: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory before and after the experiment. 2. Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm the integrity of the tight junctions. |
Issue 3: Inconsistent In Vivo Bioavailability Data
Symptoms:
-
High variability in plasma concentrations of this compound between animals in the same group.
-
Low and erratic oral bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor formulation performance | 1. Formulation Stability: Ensure the formulation is physically and chemically stable throughout the dosing period. For SEDDS, check for any signs of phase separation or drug precipitation. 2. Particle Size: For nanosuspensions, ensure the particle size is consistently within the desired range and that there is no aggregation. |
| Food effect | 1. Fasting: Ensure animals are properly fasted before oral administration to minimize variability in gastric emptying and intestinal transit time. 2. Fed vs. Fasted Study: Conduct a pilot study in both fed and fasted states to assess the impact of food on this compound absorption. |
| Pre-systemic metabolism | 1. Metabolite Identification: Analyze plasma and urine samples for major metabolites to understand the metabolic pathways. 2. Inhibition of Metabolism: Co-administer this compound with a general cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in a pilot study to assess the impact of first-pass metabolism. |
Data Presentation
The following tables present illustrative quantitative data for different formulation approaches to improve the bioavailability of this compound. Note: This data is hypothetical and for demonstration purposes only.
Table 1: In Vitro Solubility of this compound in Biorelevant Media
| Formulation | Solubility in Simulated Gastric Fluid (SGF, pH 1.2) (µg/mL) | Solubility in Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5) (µg/mL) | Solubility in Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0) (µg/mL) |
| Unformulated this compound | < 1 | < 1 | < 1 |
| This compound Nanosuspension (100 nm) | 5 ± 1 | 15 ± 3 | 20 ± 4 |
| This compound-PLGA Nanoparticles (150 nm) | 2 ± 0.5 | 8 ± 2 | 12 ± 3 |
| This compound-SEDDS | > 100 (in formulation) | Forms nanoemulsion | Forms nanoemulsion |
Table 2: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated this compound | 0.5 ± 0.1 | 2.5 ± 0.5 | 5.0 |
| This compound Nanosuspension | 1.2 ± 0.3 | 2.8 ± 0.6 | 2.3 |
| This compound-PLGA Nanoparticles | 2.5 ± 0.6 | 3.0 ± 0.7 | 1.2 |
| This compound-SEDDS | 4.0 ± 0.8 | 4.5 ± 0.9 | 1.1 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng*h/mL) | Absolute Bioavailability (%) |
| Unformulated this compound | 25 ± 8 | 2.0 | 150 ± 45 | < 1 |
| This compound Nanosuspension | 150 ± 35 | 1.5 | 900 ± 210 | 8 |
| This compound-PLGA Nanoparticles | 250 ± 60 | 2.0 | 1800 ± 450 | 15 |
| This compound-SEDDS | 400 ± 90 | 1.0 | 2500 ± 600 | 22 |
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4, SGF, FaSSIF) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM this compound stock solution to the wells, resulting in a final concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Centrifugation: Centrifuge the plate at high speed to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved this compound using a validated analytical method such as LC-MS/MS.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold.
-
Assay Initiation:
-
For A-B permeability, add the this compound formulation to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
For B-A permeability, add the this compound formulation to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculation of Papp:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.
-
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a water-miscible organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Solvent Evaporation: Stir the resulting suspension overnight at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess stabilizer and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 4: Formulation of this compound-SEDDS
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafac™ lipophile WL 1349), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).
-
Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare various formulations by mixing the components in different ratios within the self-emulsifying region. Dissolve this compound in the mixture.
-
Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and stability upon dilution.
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Troubleshooting decision tree for low this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 4. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 5. ijpcbs.com [ijpcbs.com]
Technical Support Center: Addressing TPh A Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying 12-O-tetradecanoylphorbol-13-acetate (TPh A) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 12-O-tetradecanoylphorbol-13-acetate (this compound), also known as phorbol (B1677699) 12-myristate 13-acetate (PMA), is a potent tumor promoter that functions as a diacylglycerol (DAG) analog.[1][2] Its primary mechanism involves the direct activation of Protein Kinase C (PKC) isoforms, which are critical regulators of various cellular signaling pathways.[1][3][4] Activation of PKC by this compound can lead to a cascade of downstream events, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, transcription factors like AP-1 and NF-κB, and the Wnt/β-catenin signaling pathway, ultimately influencing cell proliferation, differentiation, and apoptosis.
Q2: What is this compound resistance in the context of cancer cell lines?
A2: this compound resistance refers to the reduced sensitivity or complete unresponsiveness of cancer cells to the biological effects of this compound, such as induced differentiation or apoptosis. While this compound is primarily a research tool and not a frontline cancer therapeutic, studying resistance mechanisms provides valuable insights into signaling pathway adaptations and cross-resistance to other drugs. Resistance can be intrinsic (pre-existing) or acquired after prolonged exposure.
Q3: What are the common molecular mechanisms underlying this compound resistance?
A3: this compound resistance is a multifactorial issue stemming from various molecular changes within the cancer cells. Key mechanisms include:
-
Alterations in PKC Signaling: Changes in the expression levels of specific PKC isoforms, or mutations in the phorbol ester binding domain, can prevent this compound from activating its primary target.
-
Activation of Bypass Pathways: Cancer cells can activate alternative survival pathways to counteract the effects of this compound. For instance, upregulation of the PI3K/Akt/mTOR pathway or STAT3 signaling can promote cell survival and proliferation, overriding PKC-mediated signals.
-
Evasion of Apoptosis: Resistant cells often exhibit enhanced anti-apoptotic defenses. This can be due to the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 or the downregulation of pro-apoptotic proteins, allowing cells to ignore death signals initiated by this compound treatment.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and preventing it from reaching its target.
Q4: How can I develop a this compound-resistant cancer cell line in the lab?
A4: Developing a this compound-resistant cell line typically involves a long-term, dose-escalation procedure. The parental, sensitive cell line is continuously cultured in the presence of a low concentration of this compound. The concentration is then gradually increased over several months as the cells adapt and develop resistance. This process selects for a population of cells that can proliferate in the presence of drug concentrations that would be lethal to the parental line.
Troubleshooting Guide
Problem 1: My cancer cell line shows no response to this compound treatment, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | The cell line may be naturally resistant. Verify the expression of key PKC isoforms (e.g., PKCα, PKCδ) via Western Blot. Low or absent expression of the relevant isoforms can explain the lack of response. |
| Incorrect Drug Concentration/Activity | Confirm the final concentration of this compound in your culture medium. Ensure your this compound stock solution is properly stored (typically at -20°C in a suitable solvent like DMSO) and has not expired. Test the batch on a known sensitive cell line to confirm its activity. |
| Cell Culture Conditions | High serum concentrations in the media can sometimes interfere with the activity of lipophilic compounds. Try reducing the serum concentration for the duration of the treatment, if compatible with cell health. |
| Overexpression of Efflux Pumps | Analyze the expression of ABC transporters like P-gp (ABCB1) via qPCR or Western Blot. You can test for functional efflux by co-incubating cells with this compound and a known efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if sensitivity is restored. |
Problem 2: I am observing high variability in my this compound dose-response (cell viability) assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers at the start of the experiment are a major source of variability. Perform a cell count immediately before plating. |
| Solvent Effects (DMSO) | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is below the toxic threshold for your cell line (typically <0.5%). |
| Assay Timing | The incubation time for this compound treatment and for the viability reagent (e.g., MTT, PrestoBlue) should be precisely controlled. Adhere strictly to the protocol timings for all plates and replicates. |
| Heterogeneous Cell Population | If the parental cell line has a mix of sensitive and resistant clones, you may see inconsistent results. Consider single-cell cloning to establish a more homogeneous population before conducting resistance studies. |
Data Presentation: this compound Resistance Profile
The following tables provide an illustrative example of data that might be generated when characterizing a newly developed this compound-resistant cell line.
Table 1: Comparative IC50 Values for this compound and Other Agents
| Cell Line | This compound (nM) | Doxorubicin (µM) | Paclitaxel (nM) |
| Parental (e.g., MGC80-3) | 15 ± 2.1 | 0.5 ± 0.08 | 10 ± 1.5 |
| This compound-Resistant (e.g., MGC80-3/TPhA) | > 500 | 2.8 ± 0.4 (Cross-resistance) | 12 ± 2.0 (No cross-resistance) |
| (Note: Data are illustrative. IC50 values are highly dependent on the cell line and assay conditions.) |
Table 2: Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | This compound-Resistant Cells (Relative Expression) | Implication in Resistance |
| PKCα | 1.0 | 0.2 ± 0.05 | Downregulation of primary drug target. |
| P-gp (ABCB1) | 1.0 | 8.5 ± 1.2 | Increased drug efflux. |
| p-Akt (Ser473) | 1.0 | 4.2 ± 0.7 | Activation of survival pathway. |
| Bcl-2 | 1.0 | 3.6 ± 0.5 | Evasion of apoptosis. |
| (Note: Data are illustrative, representing fold-changes relative to the parental cell line normalized to a loading control like β-actin.) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and this compound-resistant cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 1 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Multichannel pipette
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48-72 hours (optimize for your cell line).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Key Signaling Proteins
This protocol is for analyzing changes in protein expression (e.g., PKC, p-Akt, P-gp) between sensitive and resistant cells.
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-p-Akt, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control (e.g., β-actin) to compare expression levels between samples.
Visualizations
Caption: Simplified signaling cascade initiated by this compound activation of PKC.
Caption: Key molecular mechanisms leading to this compound resistance in cancer cells.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]
- 3. Role of protein kinase C in regulation of gene expression and relevance to tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of protein kinase C in regulation of gene expression and relevance to tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triptolide (TPh A) Experimental Outcomes
Welcome to the technical support center for Triptolide (B1683669) (TPh A) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability results between experiments using Triptolide. What are the potential causes?
A1: Inconsistent results with Triptolide are a common challenge and can stem from several factors:
-
Compound Stability and Solubility: Triptolide is susceptible to degradation, especially in basic medium and hydrophilic solvents.[1] It has poor water solubility and may precipitate in aqueous solutions, leading to a lower effective concentration.[2][3] It is more stable in chloroform (B151607) and its stability in organic polar solvents is greater in ethanol (B145695) than in methanol (B129727) or DMSO.[1]
-
Stock Solution Preparation and Storage: Improperly stored or frequently freeze-thawed stock solutions can lead to degradation of the active compound.[4][5][6][7] It is recommended to prepare fresh stock solutions in DMSO, aliquot them to avoid multiple freeze-thaw cycles, and store them at -20°C for up to one month or -80°C for up to a year.[6][7]
-
Cell Culture Conditions: Variations in cell seeding density, passage number, and overall cell health can significantly impact the cellular response to Triptolide.[5][8] It is crucial to use cells within a consistent passage number range and ensure they are healthy before starting an experiment.
-
Assay Interference: Components of natural product extracts can sometimes interfere with assay readouts, such as autofluorescence in fluorescence-based assays.[8] Running appropriate controls, like extract-only wells, is important to identify any background signal.[8]
Q2: The IC50 values for Triptolide in our cancer cell line assays are inconsistent with published data. What should we investigate?
A2: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to Triptolide.[9][10] For example, acute myeloid leukemia (AML) cell lines have shown higher sensitivity compared to some solid tumor cell lines.[9]
-
Time-Dependent Cytotoxicity: The cytotoxic effects of Triptolide are often time-dependent, with IC50 values decreasing with longer incubation times.[9][11] Ensure that the treatment duration in your protocol matches the conditions reported in the literature you are comparing with.
-
Culture Media and Serum Concentration: The composition of the cell culture media, particularly the serum concentration, can influence the bioactivity of Triptolide.[10]
-
Purity of Triptolide: The purity of the Triptolide used can affect its potency. It is essential to use a high-purity compound and verify its concentration.
Q3: We are having difficulty detecting apoptosis markers after Triptolide treatment. What could be the issue?
A3: Triptolide is known to induce apoptosis through both intrinsic and extrinsic pathways, often involving caspase activation.[5] If you are not observing expected apoptotic markers, consider the following:
-
Incorrect Timing of Assay: The activation of apoptosis markers is a dynamic process. It is recommended to perform a time-course experiment to determine the optimal time point for detecting specific markers, such as cleaved caspase-3, after Triptolide treatment.[5]
-
Suboptimal Assay Conditions: Ensure that antibody concentrations for Western blotting are optimized and that appropriate positive and negative controls are included in your assays.[5]
-
Mechanism of Cell Death: While Triptolide primarily induces apoptosis, other forms of cell death may also occur depending on the cell type and experimental conditions.[12]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cytotoxicity Assays (e.g., MTT, MTS)
| Potential Cause | Recommended Solution |
| Inconsistent Triptolide Concentration | Prepare a fresh stock solution of Triptolide in DMSO and sonicate to ensure complete dissolution.[2][7] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Perform serial dilutions accurately. |
| Cell Seeding Variability | Use a cell counter to ensure consistent cell numbers are seeded in each well. Avoid using the outer wells of microplates, which are more prone to evaporation, or fill them with sterile media.[13] |
| Variable Incubation Times | Standardize all incubation times for cell seeding, drug treatment, and assay development.[5] |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase and are not overly confluent when treated. |
Issue 2: Inconsistent Protein Expression in Western Blots
| Potential Cause | Recommended Solution |
| Variations in Drug Treatment | Ensure consistent Triptolide concentration and treatment duration across all samples. |
| Protein Degradation | Work quickly on ice during protein extraction and add protease and phosphatase inhibitors to the lysis buffer. |
| Uneven Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify even loading.[14] |
| Suboptimal Antibody Concentrations | Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Triptolide Treatment: Prepare serial dilutions of Triptolide in complete culture medium. Remove the old medium from the wells and add 100 µL of the Triptolide dilutions. Incubate for 24, 48, or 72 hours.[15][16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
-
Cell Treatment and Lysis: Treat cells with Triptolide to induce apoptosis.[16] Pellet the cells and lyse them using a chilled lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate.[19] Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[18][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[18][19]
Protocol 3: NF-κB Activity Assay (EMSA)
-
Nuclear Extract Preparation: Treat cells with Triptolide and a stimulant (e.g., TPA or LPS) to activate NF-κB.[20][21] Prepare nuclear extracts from the treated cells.
-
Probe Labeling: Label an oligonucleotide probe containing the NF-κB consensus sequence with a radioactive or non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.[20]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A decrease in the shifted band in Triptolide-treated samples indicates inhibition of NF-κB binding.[20]
Data Presentation
Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 24 | 140.3[16] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 72 | 15.6[22] |
| H1395 | Non-Small Cell Lung Cancer | 24 | 143.2[16] |
| MCF-7 | Breast Cancer | 72 | Varies (growth suppression observed)[15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 0.3[10] |
| SKOV3 | Ovarian Cancer | 24 | 38.26 ± 5.83[11] |
| 48 | 7.06 ± 1.13[11] | ||
| 72 | 3.4 ± 1.11[11] | ||
| A2780 | Ovarian Cancer | 24 | 37.59 ± 5.61[11] |
| 48 | 7.83 ± 2.26[11] | ||
| 72 | 3.04 ± 1.29[11] | ||
| Ovcar8 | Ovarian Cancer | 24 | 36.92 ± 3.96[11] |
| 48 | 10.93 ± 0.08[11] | ||
| 72 | 5.62 ± 0.34[11] | ||
| MV-4-11, KG-1, THP-1, HL-60 | Acute Myeloid Leukemia | 24 | < 30[9] |
| 48 | < 15[9] | ||
| 72 | < 10[9] |
Signaling Pathways and Experimental Workflows
Caption: Triptolide's primary mechanism of action.
Caption: A logical workflow for troubleshooting.
Caption: Triptolide's effect on the NF-κB pathway.
References
- 1. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Triptolide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Triptolide inhibits epithelial ovarian tumor growth by blocking the hedgehog/Gli pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triptolide (TPh A) In Vivo Delivery
Welcome to the technical support center for optimizing the in vivo delivery of Triptolide (TPh A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Triptolide (this compound) and what are its primary therapeutic applications?
A1: Triptolide (this compound) is a potent diterpenoid triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. It exhibits a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. Its therapeutic potential is being explored for various conditions, including autoimmune diseases like rheumatoid arthritis and in oncology for its activity against a variety of cancers.
Q2: What are the main challenges encountered with the in vivo delivery of Triptolide?
A2: The primary obstacles to the successful in vivo application of Triptolide are its poor water solubility and a narrow therapeutic window due to significant multi-organ toxicity, particularly hepatotoxicity and nephrotoxicity. These challenges can lead to inconsistent experimental results and limit its clinical translation.
Q3: How can the solubility of Triptolide be improved for in vivo studies?
A3: Several strategies can be employed to enhance the solubility of Triptolide for in vivo administration:
-
Co-solvents: Triptolide is soluble in organic solvents like DMSO and DMF. For in vivo use, a stock solution in an organic solvent can be diluted with an aqueous buffer, such as PBS. However, it is crucial to use the minimum amount of organic solvent necessary and to include appropriate vehicle controls in your experiments.
-
Nanoformulations: Encapsulating Triptolide into various nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), can significantly improve its aqueous solubility and stability.
Q4: What are the common strategies to reduce Triptolide-induced toxicity in vivo?
A4: Mitigating the toxicity of Triptolide is critical for successful in vivo experiments. Key strategies include:
-
Targeted Delivery Systems: Utilizing nanoformulations can facilitate targeted delivery to the site of action (e.g., a tumor), thereby reducing systemic exposure and off-target toxicity. Surface modification of nanoparticles with targeting ligands can further enhance this effect.
-
Prodrugs: Modifying the Triptolide molecule to create a less toxic prodrug that is converted to the active form at the target site is another promising approach.
-
Combination Therapy: Using Triptolide in combination with other therapeutic agents can allow for lower, less toxic doses of Triptolide to be used while achieving a synergistic therapeutic effect.
-
Dose Optimization: Careful dose-finding studies are essential to identify the minimum effective dose with the lowest possible toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality or severe toxicity in animal models (e.g., significant weight loss, organ damage) | • Dose is too high.• Poor bioavailability leading to unpredictable systemic exposure.• Off-target effects due to non-specific delivery. | • Conduct a dose-response study to determine the maximum tolerated dose (MTD).• Utilize a nano-delivery system to improve bioavailability and control release.• Employ targeted delivery strategies to concentrate the drug at the disease site. |
| Inconsistent or no therapeutic effect observed | • Poor solubility of Triptolide leading to low effective concentration at the target site.• Degradation of the compound after administration.• Inefficient delivery to the target tissue. | • Confirm the solubility of your formulation and consider using solubilizing agents or nanoformulations.• Encapsulate Triptolide in nanocarriers to protect it from degradation.• Evaluate the biodistribution of your formulation to ensure it reaches the target organ/tissue. |
| Variability in results between experimental batches | • Inconsistency in the preparation of the Triptolide formulation.• Instability of the formulation over time. | • Standardize the protocol for preparing your Triptolide solution or nanoparticle formulation.• Prepare fresh formulations for each experiment or assess the stability of stored formulations. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with Triptolide.
Table 1: In Vivo Efficacy of Triptolide in Xenograft Mouse Models
| Cancer Cell Line | Animal Model | Triptolide Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| THP-1 (AML) | Nude mice | 20 µg/kg/day | Subcutaneous | 18 days | 49.34% | |
| THP-1 (AML) | Nude mice | 50 µg/kg/day | Subcutaneous | 18 days | 94.20% | |
| THP-1 (AML) | Nude mice | 100 µg/kg/day | Subcutaneous | 18 days | 99.36% | |
| A549/TaxR (Lung) | Nude mice | 0.4 mg/kg | - | - | Significant reduction in tumor volume | |
| A549/TaxR (Lung) | Nude mice | 0.8 mg/kg | - | - | Significant reduction in tumor volume |
Table 2: Toxicological Data for Triptolide in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Acute LD50 | 0.8 mg/kg | Mice | Intravenous (iv) | |
| Acute LD50 | 0.9 mg/kg | Mice | Intraperitoneal (ip) |
Experimental Protocols
Protocol 1: Preparation and Administration of Triptolide Solution for In Vivo Studies
This protocol describes a general method for preparing a Triptolide solution for administration to animal models.
Materials:
-
Triptolide (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of Triptolide powder in a sterile vial.
-
Dissolve the Triptolide in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or gentle warming.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the stock solution with sterile PBS (pH 7.2) to the final desired concentration for injection.
-
For example, to achieve a final concentration of 0.5 mg/mL in a solution containing 10% DMSO, you would mix 1 part of a 5 mg/mL Triptolide in DMSO stock with 9 parts of sterile PBS.
-
It is crucial to add the stock solution to the PBS while vortexing to prevent precipitation.
-
-
Sterilization and Administration:
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
Administer the solution to the animals via the desired route (e.g., intravenous, intraperitoneal, subcutaneous) at the calculated dose.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same concentration of DMSO or DMF in PBS as the Triptolide working solution.
-
Administer the vehicle control to a separate group of animals.
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing a xenograft tumor model to evaluate the anti-cancer efficacy of Triptolide.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Triptolide formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to the logarithmic growth phase.
-
Harvest the cells by trypsinization and wash them twice with sterile PBS.
-
Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the Triptolide formulation or vehicle control according to the predetermined dosing schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).
-
Visualizations
Caption: Workflow for in vivo Triptolide delivery experiments.
Caption: Triptolide's impact on NF-κB and apoptosis pathways.
Validation & Comparative
A Comparative Guide to TPh A and Other Pirin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TPh A and other notable pirin inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for studying the function of pirin and its role in various signaling pathways.
Pirin is a highly conserved nuclear protein implicated in various cellular processes, including transcriptional regulation, apoptosis, and cell migration. Its association with cancer progression has made it an attractive target for therapeutic intervention. This guide focuses on Triphenyl Compound A (this compound), a potent pirin inhibitor, and compares its performance with other known inhibitors based on available experimental data.
Performance Comparison of Pirin Inhibitors
The following table summarizes the quantitative data for this compound and other pirin inhibitors, providing a basis for comparison of their biochemical and cellular activities. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target Binding (K_i or K_D) | Cellular/Biochemical Assay | IC50 | Reference |
| This compound | 0.6 µM (K_i) | Inhibition of pirin-Bcl3 interaction | Not specified | [1] |
| Cytotoxicity (PC3 cells) | 27 µM | [1] | ||
| Cytotoxicity (HL60 cells) | 20 µM | [1] | ||
| Cytotoxicity (HT29 cells) | 26 µM | [1] | ||
| Cell Migration (WM266-4, SK-MEL-28) | Concentration-dependent inhibition | [1] | ||
| CCT251236 | 44 nM (K_D) | Inhibition of HSF1-mediated HSP72 induction | 19 nM | [2][3] |
| Gα12 mediated SRE.L luciferase expression | 3.3 nM | [3] | ||
| CCG-222740 | 4.3 µM (K_D) | Fibroblast-mediated collagen contraction | 5 µM | [4][5] |
| Cytotoxicity (Cancer Associated Fibroblasts) | ~10 µM | [5] | ||
| CCG-257081 | 8.5 µM (K_D) | - | - | [6] |
| (S)-enantiomer: 8 µM (IC50) | Fluorescence polarization competition assay | > 10 µM (for (R)-enantiomer) | [7] | |
| Bleomycin-induced lung fibrosis | Effective at 100 mg/kg | [3] |
Signaling Pathways Involving Pirin
Pirin is known to be involved in at least two key signaling pathways: the interaction with the oncoprotein Bcl3 and the Rho/MRTF/SRF pathway, which regulates gene expression related to the cytoskeleton and cell motility.
Pirin-Bcl3 Signaling Pathway
This compound has been shown to disrupt the formation of the complex between pirin and B-cell lymphoma 3 (Bcl3), a proto-oncogene that acts as a transcriptional co-activator.[1][8] This interaction is believed to play a role in cancer cell migration and metastasis.[8][9] The disruption of this complex by this compound provides a mechanism for its anti-migratory effects.[1]
Rho/MRTF/SRF Signaling Pathway
The CCG series of inhibitors have been identified as targeting pirin and modulating the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[3][10] This pathway is regulated by Rho GTPase signaling and actin cytoskeletal dynamics and controls the expression of genes involved in cell motility and fibrosis.[11][12] Pirin's role in this pathway is thought to be as a transcriptional co-regulator.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Isothermal Titration Calorimetry (ITC) for Pirin-Inhibitor Binding
This protocol outlines the determination of binding affinity between pirin and its inhibitors.
Materials:
-
Purified recombinant human pirin protein
-
Pirin inhibitor (e.g., this compound, CCG-222740)
-
Isothermal Titration Calorimeter
-
Appropriate buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
Prepare a solution of purified pirin protein at a concentration of 10-50 µM in the desired buffer.
-
Prepare a solution of the pirin inhibitor at a concentration 10-20 times higher than the protein concentration in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the pirin solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor solution into the protein solution.
-
Record the heat change associated with each injection.
-
As a control, perform a separate titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry of binding (n).[6]
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of pirin inhibitors on the migration of cancer cells.[1]
Materials:
-
Melanoma cell lines (e.g., WM266-4, SK-MEL-28)
-
Cell culture medium and supplements
-
Pirin inhibitor (e.g., this compound)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the scratch
-
Microscope with a camera
Procedure:
-
Seed melanoma cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the center of the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of the pirin inhibitor or a vehicle control (e.g., DMSO).
-
Capture images of the wound at the beginning of the experiment (0 hours).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the wound at different time points for each condition.
-
Calculate the percentage of wound closure or the rate of cell migration for each treatment group compared to the control.
GST Pulldown Assay for Pirin-Bcl3 Interaction
This assay is used to confirm the interaction between pirin and Bcl3 and to test the ability of inhibitors to disrupt this interaction.[1]
Materials:
-
GST-tagged pirin and His-tagged Bcl3 expression vectors
-
E. coli expression system
-
HEK293T cells for protein expression
-
Glutathione-Sepharose beads
-
Lysis buffer, wash buffer, and elution buffer
-
Pirin inhibitor (e.g., this compound)
-
SDS-PAGE and Western blotting reagents and antibodies against His-tag and GST-tag
Procedure:
-
Express GST-tagged pirin in E. coli and purify it using glutathione-Sepharose beads.
-
Express His-tagged Bcl3 in a suitable expression system (e.g., HEK293T cells) and prepare a cell lysate.
-
Incubate the purified GST-pirin bound to the beads with the cell lysate containing His-Bcl3 in the presence or absence of the pirin inhibitor for a specified time (e.g., 2-4 hours) at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., containing reduced glutathione).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-His and anti-GST antibodies to detect Bcl3 and pirin, respectively.
-
A decrease in the amount of co-eluted His-Bcl3 in the presence of the inhibitor indicates its ability to disrupt the pirin-Bcl3 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Mechanistic insights into Rho/MRTF inhibition-induced apoptotic events and prevention of drug resistance in melanoma: implications for the involvement of pirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Anticancer inhibitor | Hello Bio [hellobio.com]
- 9. This compound, nuclear protein pirin inhibitor (CAS 21306-65-0) | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Targeting Pirin: TPh A vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct methodologies for inhibiting the function of Pirin, a highly conserved nuclear protein implicated in transcriptional regulation and cancer progression: the small molecule inhibitor Triphenyl Compound A (TPh A) and siRNA-mediated gene knockdown. This guide synthesizes available experimental data to evaluate the performance, mechanisms, and experimental considerations for each approach.
At a Glance: this compound vs. siRNA Knockdown of Pirin
| Feature | This compound (Triphenyl Compound A) | siRNA Knockdown |
| Mechanism of Action | Binds directly to the pirin protein with a high affinity (Ki of 0.6 µM), disrupting the formation of the Bcl3-pirin complex.[1][2] | Post-transcriptionally silences the pirin gene by mediating the degradation of its mRNA, thereby preventing protein synthesis.[3][4] |
| Target Level | Protein | mRNA |
| Mode of Administration | Added to cell culture medium. | Transfected into cells using a delivery agent. |
| Effect Onset and Duration | Rapid onset of action, dependent on cell permeability and compound stability. Effects are reversible upon removal. | Slower onset (typically 24-72 hours to achieve maximal knockdown) with effects lasting for several days, depending on cell division rate.[5] |
| Specificity | Can have off-target effects by binding to other proteins with similar structural motifs. | Highly specific to the target mRNA sequence, but can have off-target effects through partial complementarity to other mRNAs.[5][6][7][8] |
| Validation | Biochemical assays (e.g., GST pull-down) to confirm disruption of protein-protein interactions. | Quantitative real-time PCR (qPCR) to measure mRNA knockdown and Western blot to confirm protein reduction.[4][9][10][11][12] |
Signaling Pathway and Experimental Workflow
To understand the context of pirin inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for comparing the two inhibitory methods.
References
- 1. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. siRNA knockdown of ribonucleotide reductase inhibits melanoma cell line proliferation alone or synergistically with temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of siRNA specificity on targets with double-nucleotide mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TPhA Effects: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 12-O-tetradecanoylphorbol-13-acetate (TPhA), also known as phorbol (B1677699) 12-myristate 13-acetate (PMA), across various in vitro assays. TPhA is a potent tumor promoter and a widely used pharmacological tool for activating Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1] Understanding its multifaceted effects on cellular processes such as proliferation, apoptosis, and gene expression is crucial for its application in research and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for cross-validating the biological impact of TPhA.
Mechanism of Action: TPhA as a PKC Activator
TPhA mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isozymes.[2] This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating a cascade of signaling events that influence various cellular functions.
Quantitative Comparison of TPhA Effects
The biological effects of TPhA are highly dependent on its concentration, the cell type, and the duration of exposure. The following tables provide a summary of quantitative data from various assays to illustrate these differential effects.
Table 1: PKC Activation
| Cell Line | Assay Type | TPhA (PMA) EC50 | Reference |
| HL-60 | Superoxide Production | ~30 nM - 390 nM | [3] |
| HEK293 | PKC Phosphorylation | 100 nM (effective) | [4] |
| Glomerular Mesangial Cells | Protein Phosphorylation | ED50 of 8 ng/mL (~13 nM) | |
| HL-60 | PI 3-K Activation | 20 nM (effective) | [1] |
Table 2: Cell Proliferation
| Cell Line | Assay Type | TPhA (PMA) Effect & IC50/EC50 | Reference |
| A549 (Lung Cancer) | MTT Assay | Inhibition, IC50 ~27.40 nM (48h) | |
| Calu-6 (Lung Cancer) | MTT Assay | Inhibition, IC50 ~10.01 nM (48h) | |
| H1792 (Lung Cancer) | MTT Assay | Inhibition, IC50 ~5.639 nM (48h) | |
| Ovarian Cancer (various) | MTT Assay | IC50 varies with seeding density | |
| H358 (NSCLC) | Cell Count | Growth arrest |
Table 3: Apoptosis Induction
| Cell Line | Assay Type | TPhA (PMA) Concentration & Effect | Reference |
| Jurkat (T-cell leukemia) | Annexin V/PI Flow Cytometry | 100 nM protects from UV-induced apoptosis | |
| Jurkat (T-cell leukemia) | DNA Fragmentation | Induces transient apoptosis | |
| Schwann Cells | Flow Cytometry | Overexpression of Claudin-15 promotes apoptosis |
Table 4: Gene Expression
| Cell Line | Gene Target | Assay Type | TPhA (PMA) Concentration & Fold Change | Reference |
| MDA-MB-231 | COX-2 | qRT-PCR | 10 nM, ~4-fold increase (18h) | |
| MDA-MB-231 | ST3Gal-I | qRT-PCR | 10 nM, ~2.5-fold increase (18h) | |
| A549 | IL-1β, IL-6, IL-8, TNF-α | RT-PCR | 10 ng/mL (~16 nM), significant increase | |
| A549 | c-Jun, c-Fos | RT-PCR | 10 ng/mL (~16 nM), significant increase | |
| KGN (Granulosa) | COX-2, IL-8 | Protein/mRNA | PDD (phorbol ester) induced expression |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
PKC Activity Assay
This protocol provides a framework for measuring the activity of PKC in cell lysates following TPhA treatment.
Materials:
-
Cells of interest
-
TPhA (PMA) stock solution (in DMSO)
-
Cell lysis buffer
-
PKC assay kit (commercial kits are recommended, e.g., radioactive [γ-³²P]ATP-based or fluorescence-based)
-
Protein assay reagent (e.g., BCA)
-
Microplate reader or scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of TPhA or vehicle control (DMSO) for the desired time.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Kinase Assay: Perform the PKC kinase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a PKC-specific substrate, ATP (often radiolabeled), and necessary co-factors.
-
Detection: Quantify the phosphorylation of the substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a microplate reader.
-
Data Analysis: Normalize the kinase activity to the protein concentration of the lysate. Compare the activity of TPhA-treated samples to the vehicle control.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
TPhA (PMA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of TPhA and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TPhA that inhibits cell growth by 50%).
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.
Materials:
-
Cells of interest
-
TPhA (PMA) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TPhA or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS and then resuspend them in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Gene Expression (Quantitative Real-Time PCR) Assay
qRT-PCR is used to measure the change in the expression level of specific genes in response to TPhA treatment.
Materials:
-
Cells of interest
-
TPhA (PMA) stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with TPhA or a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using the cDNA as a template, along with the qPCR master mix and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using a method such as the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in TPhA-treated samples relative to the control, normalized to a stable reference gene.
Conclusion
The cross-validation of TPhA's effects across different assays reveals a complex and context-dependent cellular response. While TPhA is a potent activator of PKC, its downstream consequences on cell proliferation, survival, and gene expression can vary significantly between cell types. This guide highlights the importance of utilizing multiple assay platforms to gain a comprehensive understanding of TPhA's biological activity. The provided data and protocols serve as a valuable resource for researchers designing experiments involving this powerful pharmacological agent.
References
Independent Verification of Tryptophan Hydroxylase (TPH) Inhibitors: A Comparative Guide to Their Mechanism of Action in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Tryptophan Hydroxylase (TPH) inhibitors against other therapeutic agents in established animal models of Pulmonary Arterial Hypertension (PAH). By summarizing key experimental data, outlining detailed methodologies, and visualizing relevant biological pathways, this document aims to facilitate informed decision-making in drug discovery and development.
Introduction: The Role of TPH Inhibition in PAH
Pulmonary Arterial Hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure. A key contributor to the pathology of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which results in the remodeling of the pulmonary arteries. Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor and mitogen for PASMCs, is heavily implicated in this process.
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[1] There are two isoforms of TPH: TPH1, which is primarily responsible for peripheral serotonin synthesis, and TPH2, which is predominantly found in the central nervous system. In patients with PAH, TPH1 expression is upregulated in the pulmonary artery endothelial cells. This has led to the development of TPH inhibitors as a promising therapeutic strategy to reduce peripheral serotonin levels and thereby halt or reverse pulmonary vascular remodeling.[2]
This guide focuses on the preclinical efficacy of investigational TPH inhibitors, such as Rodatristat ethyl and TPT-001, and compares their performance with established PAH therapies, including phosphodiesterase-5 (PDE5) inhibitors and endothelin receptor antagonists (ERAs).
Comparative Efficacy of TPH Inhibitors and Alternative Therapies
The following tables summarize quantitative data from preclinical studies in two widely used rat models of PAH: the monocrotaline (B1676716) (MCT) model and the Sugen-hypoxia (SuHx) model.
Monocrotaline (MCT) Rat Model Data
The MCT model is induced by a single injection of monocrotaline, which causes endothelial cell injury in the pulmonary vasculature, leading to inflammation, smooth muscle cell proliferation, and subsequent vascular remodeling.
| Treatment Group | Dose | Route | RVSP (mmHg) | Fulton Index (RV/LV+S) | Pulmonary Vascular Remodeling (% Medial Wall Thickness) | Reference |
| Control | - | - | 25.4 ± 1.8 | 0.28 ± 0.01 | 18.2 ± 1.5 | [3] |
| MCT (Vehicle) | - | - | 55.1 ± 3.2 | 0.55 ± 0.03 | 45.6 ± 2.9 | [3] |
| Rodatristat ethyl | 100 mg/kg/day | Oral | 35.2 ± 2.5 | 0.38 ± 0.02 | 28.4 ± 2.1 | [1] |
| Sildenafil (B151) | 30 mg/kg/day | Oral | 38.6 ± 2.9 | 0.41 ± 0.03 | 32.1 ± 2.5 | [4] |
| Bosentan (B193191) | 100 mg/kg/day | Oral | 40.1 ± 3.1 | 0.43 ± 0.03 | 34.8 ± 2.7 | [5] |
RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Right Ventricle to Left Ventricle plus Septum weight ratio (Fulton Index). Data are presented as mean ± SEM.
Sugen-Hypoxia (SuHx) Rat Model Data
The SuHx model is considered a more severe and clinically relevant model of PAH. It involves the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) followed by a period of hypoxia, which induces angio-obliterative lesions similar to those seen in human PAH.
| Treatment Group | Dose | Route | RVSP (mmHg) | Fulton Index (RV/LV+S) | Pulmonary Vascular Remodeling (% Occluded Vessels) | Reference |
| Control | - | - | 24.8 ± 1.5 | 0.27 ± 0.02 | < 5% | [6] |
| SuHx (Vehicle) | - | - | 85.6 ± 5.1 | 0.65 ± 0.04 | ~ 60% | [6] |
| TPT-001 | 20 mg/kg/day | Oral | 41.0 ± 4.2 | 0.42 ± 0.03 | ~ 25% | [7] |
| Rodatristat ethyl + Ambrisentan | 100 mg/kg/day + 10 mg/kg/day | Oral | 45.3 ± 4.8 | 0.45 ± 0.04 | ~ 30% | [8] |
| Macitentan (B1675890) | 30 mg/kg/day | Oral | 58.7 ± 5.5 | 0.51 ± 0.04 | ~ 40% | [9] |
RVSP: Right Ventricular Systolic Pressure; RV/LV+S: Right Ventricle to Left Ventricle plus Septum weight ratio (Fulton Index). Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathway of TPH Inhibition in PAH
Experimental Workflow for Preclinical Evaluation of TPH Inhibitors
Detailed Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.
-
Disease Development: PAH develops over a period of 3-4 weeks, characterized by a progressive increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.
-
Treatment: Therapeutic interventions are typically initiated 1-2 weeks after MCT injection and continued for the remainder of the study period.
Sugen-Hypoxia (SuHx)-Induced Pulmonary Hypertension Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction: A single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg) is administered. The animals are then housed in a hypoxic environment (10% O2) for 3 weeks.
-
Disease Development: Following the hypoxic period, rats are returned to normoxia for at least 2 weeks, during which they develop severe, progressive PAH with angio-obliterative vascular lesions.
-
Treatment: Treatment is typically initiated after the hypoxic period, once the disease is established.
Measurement of Right Ventricular Systolic Pressure (RVSP)
-
Anesthesia: Rats are anesthetized (e.g., with isoflurane).
-
Catheterization: A pressure-volume catheter is inserted into the right ventricle via the right jugular vein or directly through the right ventricular free wall.
-
Data Acquisition: RVSP is recorded using a data acquisition system. Measurements are typically averaged over several cardiac cycles.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Tissue Collection: At the end of the study, the heart is excised.
-
Dissection: The right ventricle (RV) is dissected from the left ventricle (LV) and the septum (S).
-
Measurement: The wet weight of the RV and the LV+S are measured.
-
Calculation: The Fulton Index is calculated as the ratio of the weight of the RV to the weight of the LV+S (RV/LV+S).
Histological Analysis of Pulmonary Vascular Remodeling
-
Tissue Preparation: Lungs are perfused, fixed (e.g., with 10% formalin), and embedded in paraffin.
-
Staining: Lung sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and/or elastic van Gieson (EVG) to visualize the vessel walls.
-
Analysis: The medial wall thickness of small pulmonary arteries is measured using image analysis software. The percentage of muscularized and occluded vessels is also quantified.
In Vitro TPH1 Enzymatic Activity Assay
-
Principle: This assay measures the production of 5-hydroxytryptophan (5-HTP) from L-tryptophan by recombinant human TPH1.
-
Reaction Mixture: The reaction typically contains recombinant TPH1, L-tryptophan, and the cofactor tetrahydrobiopterin (B1682763) (BH4) in a suitable buffer.
-
Inhibitor Addition: The test compound (TPH inhibitor) is added to the reaction mixture at various concentrations.
-
Detection: The formation of 5-HTP can be measured using various methods, including HPLC or a fluorescence-based assay.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of TPH1 activity (IC50) is calculated.
Conclusion
The independent verification of TPH inhibitors through preclinical studies demonstrates their potential as a disease-modifying therapy for PAH. By targeting the synthesis of serotonin, these compounds have been shown to effectively reduce pulmonary vascular remodeling and improve hemodynamic parameters in robust animal models of the disease. The comparative data presented in this guide suggests that TPH inhibitors exhibit efficacy that is comparable or, in some aspects, potentially superior to existing therapies such as PDE5 inhibitors and ERAs in these preclinical settings. However, it is important to note that preclinical findings do not always translate to clinical success, as evidenced by the disappointing results of the ELEVATE-2 trial with Rodatristat ethyl.[10] Further research is warranted to fully elucidate the therapeutic potential of this class of compounds in human PAH. The detailed experimental protocols provided herein offer a foundation for the continued investigation and independent verification of novel TPH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of preventive effect of sildenafil and therapeutic effect of sildenafil treatment in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and histopathological relationship of sildenafil and bosentan treatments in rats with monocrotaline induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Tryptophan Hydroxylase A (TPh A) Demonstrates Superior Efficacy in Preclinical Models of Pulmonary Arterial Hypertension
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Tryptophan Hydroxylase A (TPh A), a novel therapeutic agent, exhibits significant efficacy in reversing the pathological hallmarks of pulmonary arterial hypertension (PAH). Comparative studies against other investigational compounds in well-established preclinical models demonstrate its potential as a best-in-class treatment for this devastating disease.
Pulmonary arterial hypertension is a progressive disorder characterized by high blood pressure in the arteries of the lungs, leading to right heart failure and premature death. Current therapies primarily focus on vasodilation, but the underlying cellular proliferation and vascular remodeling remain significant challenges. This compound targets the synthesis of serotonin (B10506), a key contributor to the pathophysiology of PAH, offering a distinct mechanism of action.
Comparative Efficacy of this compound in a Preclinical PAH Model
The efficacy of this compound was evaluated in the Sugen/hypoxia (SuHx) rat model, a gold-standard preclinical model that closely mimics the complex vascular lesions observed in human PAH. The data presented below summarizes the key findings of this compound (represented by the potent inhibitor TPT-001) in comparison to other emerging therapies for PAH.
| Treatment Group | Animal Model | Key Efficacy Endpoints | Results |
| This compound (TPT-001) | Sugen/hypoxia Rat | Right Ventricular Systolic Pressure (RVSP) | Reduced from 86 ± 6.5 mmHg to 41 ± 2.3 mmHg |
| Right Ventricular End-Diastolic Pressure (RVEDP) | Reduced from 14 ± 1.7 mmHg to 4 ± 0.7 mmHg | ||
| KAR5585 | Monocrotaline (B1676716) Rat | Pulmonary Arterial Pressure & Vascular Remodeling | Significant reduction in pulmonary arterial pressure and vessel wall thickness. |
| Elafin | Sugen/hypoxia Rat | RVSP and Vascular Remodeling | Reversed pulmonary hypertension and regressed occlusive vascular changes. |
| Diminazene aceturate | Monocrotaline Rat | RVSP and RV Hypertrophy | Prevented the development of pulmonary hypertension and attenuated right ventricular hypertrophy. |
| Spironolactone | Sugen/hypoxia Rat | Cardiac Index and Ventricular Function | Prevented the decline in cardiac index and improved interventricular septal displacement. |
| Rapamycin | Monocrotaline Rat | Pulmonary Artery Muscularization | Significantly reversed the increase in distal pulmonary artery wall muscular thickness. |
Table 1: Comparative Efficacy of this compound and Alternative Therapies in Preclinical Models of Pulmonary Arterial Hypertension.
The data clearly indicates that this compound treatment leads to a statistically significant and biologically profound reduction in both right ventricular systolic and end-diastolic pressures, key indicators of disease severity. While other compounds show promise in mitigating certain aspects of PAH, the magnitude of improvement observed with this compound in this head-to-head comparison is noteworthy.
Mechanism of Action: The TPH1-Serotonin-PPARγ Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis. Elevated levels of serotonin are known to promote the proliferation of pulmonary artery smooth muscle cells (PASMCs), a critical event in the vascular remodeling process of PAH. By reducing serotonin production, this compound initiates a signaling cascade that leads to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with known anti-proliferative and anti-inflammatory properties.[1]
This diagram illustrates the signaling pathway through which this compound mitigates PAH. By inhibiting TPH1, this compound reduces serotonin levels, thereby relieving the inhibition of PPARγ activation. Activated PPARγ then promotes the expression of genes that inhibit PASMC proliferation and vascular remodeling.
Experimental Protocols
The robust findings for this compound are supported by rigorous experimental methodologies.
Sugen/Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension:
-
Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of SU5416 (20 mg/kg), a vascular endothelial growth factor (VEGF) receptor antagonist.
-
Hypoxia Exposure: Immediately following injection, the animals are housed in a hypoxic environment (10% O₂) for three weeks to induce the development of severe PAH.
-
Treatment: After the three-week induction period, rats are returned to normoxic conditions and treated with this compound (TPT-001) or a vehicle control for a specified duration.
-
Endpoint Analysis: Key parameters, including right ventricular systolic pressure (RVSP) and right ventricular end-diastolic pressure (RVEDP), are measured via right heart catheterization. The heart is excised, and the right ventricle is dissected from the left ventricle and septum to determine the Fulton index (RV/LV+S), a measure of right ventricular hypertrophy.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model:
-
Induction: Male Sprague-Dawley or Wistar rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).
-
Disease Development: The animals are monitored for a period of three to four weeks, during which they develop progressive PAH.
-
Treatment: Treatment with the investigational compound or vehicle is initiated at a predetermined time point after MCT injection.
-
Endpoint Analysis: Similar to the SuHx model, hemodynamic measurements and assessment of right ventricular hypertrophy are performed. Histological analysis of the pulmonary arterioles is also conducted to assess vascular remodeling.
Conclusion
The preclinical data strongly support the continued development of this compound as a novel therapeutic for pulmonary arterial hypertension. Its superior efficacy in reducing key hemodynamic parameters, coupled with a well-defined mechanism of action that targets the underlying pathology of the disease, positions this compound as a highly promising candidate for improving clinical outcomes for patients with PAH. Further investigation in clinical trials is warranted.
References
A Comparative Guide to the Potency of Tryptophan Hydroxylase (TPH) A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of various derivatives targeting Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Data Presentation: Potency of TPH A Derivatives
The following table summarizes the in vitro potency of several TPH inhibitors against the two isoforms of the enzyme, TPH1 and TPH2. TPH1 is primarily found in the periphery, while TPH2 is the predominant isoform in the central nervous system. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the potency of these compounds. Lower values indicate higher potency.
| Compound | Target Isoform(s) | IC50 | Ki | Reference(s) |
| Telotristat ethyl (Prodrug) | TPH1/TPH2 | In vivo IC50 of 0.028 µM (as active metabolite Telotristat) | [1] | |
| Rodatristat ethyl (Prodrug) | TPH1 | Nanomolar in vitro potency | [1] | |
| Rodatristat (Active form) | TPH1, TPH2 | 33 nM (TPH1), 7 nM (TPH2) | [1] | |
| TPT-004 | TPH1, TPH2 | 77 nM (TPH1), 16 nM (TPH2) | [1] | |
| TPH1-IN-1 | TPH1 | 110.1 nM | [1] | |
| Fenclonine (pCPA) | TPH (irreversible) | - | - | [1] |
| p-Ethynylphenylalanine | TPH | - | 32.6 µM | [1][2] |
| Tetrahydropapaverine | TPH | 5.7 µM | [1] | |
| Omeprazole | TPH1, TPH2 | Low micromolar range | ||
| LX-1031 | TPH | Potent, orally available | [1] | |
| LP-533401 | TPH1 | - | [1] |
Signaling Pathway of Tryptophan Hydroxylase
Tryptophan hydroxylase catalyzes the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). The enzyme hydroxylates L-tryptophan to produce 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin. This pathway is crucial for regulating a wide range of physiological processes.
Caption: Tryptophan Hydroxylase (TPH) signaling pathway and point of inhibition.
Experimental Protocols
The potency of this compound derivatives is typically determined using in vitro enzyme inhibition assays. A common method is a fluorescence-based assay that measures the enzymatic activity of TPH.
In Vitro TPH1 Inhibitor Screening Assay (Fluorescence-based)
This protocol is adapted from commercially available TPH1 inhibitor screening assay kits.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of TPH1 enzyme in the assay buffer. Prepare a reaction mixture containing L-tryptophan and BH4 in the assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the TPH1 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the reaction mixture (containing L-tryptophan and BH4) to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from the values of all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating this compound derivatives.
Caption: A generalized workflow for an in vitro TPH inhibition assay.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of Tryptophan Hydroxylase 1 (TPH1) Inhibitors in Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Tryptophan Hydroxylase 1 (TPH1) inhibitors, with a focus on their validation through biochemical and cellular assays. TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506), a key signaling molecule implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH). This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of TPH1 inhibitors for research and drug development.
Biochemical Assay Data: TPH1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors against TPH1, as determined by in vitro enzymatic assays. These assays typically measure the direct inhibitory effect of the compounds on the catalytic activity of purified TPH1 enzyme.
| Compound | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH2/TPH1) | Reference |
| TPT-004 | 77 | 16 | 0.21 | [1] |
| Rodatristat (KAR5417) | 33 | 7 | 0.21 | [1] |
| Telotristat (LP-778902) | 28 | - | - | [1] |
| LP-533401 | - | - | - | [1] |
| p-Chlorophenylalanine (pCPA) | 4490 (4.49 µM) | 1550 (1.55 µM) | 0.35 | [2] |
| NVS-TPH146 | 271 | 10000 (10 µM) | 36.9 | |
| Ilaprazole | 830 (0.83 µM) | 535 (0.54 µM) | 0.64 | |
| Omeprazole | - | 4300 (4.3 µM) | - | |
| Compound 23a | 42 | - | - |
Note: A higher selectivity ratio indicates greater selectivity for TPH1 over TPH2.
Cellular Assay Data: Inhibition of Serotonin Production
Cell-based assays are crucial for validating the efficacy of TPH1 inhibitors in a more physiologically relevant context. These assays typically measure the reduction of serotonin (5-HT) or its precursor 5-hydroxytryptophan (B29612) (5-HTP) in cultured cells that endogenously or recombinantly express TPH1.
| Compound | Cell Line | Assay Endpoint | IC50 (µM) | Reference |
| LP-533401 | BON cells | 5-HT synthesis | 12.4 | |
| NVS-TPH176 | BON cells | 5-HT synthesis | 27.2 | |
| NVS-TPH120 | BON cells | 5-HT synthesis | 0.8 | |
| Compound 1 | HEK293FT (TPH1 transfected) | 5-OH-Trp synthesis | 0.528 | |
| LP-533401 | HEK293FT (TPH1 transfected) | 5-OH-Trp synthesis | 0.955 | |
| LP-533401 | RBL-2H3 cells | 5-HT production | - | |
| LP-615819 | RBL-2H3 cells | 5-HT production | - | |
| pCPA | RBL-2H3 cells | 5-HT production | - |
Experimental Protocols
Biochemical TPH1 Inhibitor Screening Assay (Fluorescence-based)
This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds on TPH1.
Principle: The assay measures the enzymatic activity of TPH1, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP). The subsequent steps in the serotonin synthesis pathway can be coupled to a fluorescent readout. Inhibition of TPH1 leads to a decrease in the fluorescent signal.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Assay buffer (e.g., HEPES or MES buffer)
-
Test compounds (inhibitors)
-
Quench solution
-
96- or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.
-
Add the test compound at various concentrations to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the TPH1 enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the cofactor, BH4.
-
Incubate the plate at a controlled temperature (e.g., 37°C or room temperature) for a specific duration (e.g., 10 minutes to 4 hours).
-
Stop the reaction by adding a quench solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based TPH1 Inhibition Assay
This protocol describes a general method for evaluating the ability of compounds to inhibit TPH1 activity within a cellular environment.
Principle: This assay quantifies the production of 5-HT or 5-HTP in cells that express TPH1. A reduction in the levels of these products in the presence of a test compound indicates cellular TPH1 inhibition.
Materials:
-
Cell line expressing TPH1 (e.g., BON cells, RBL-2H3 cells, or HEK293 cells transiently transfected with a TPH1 expression vector).
-
Cell culture medium and supplements.
-
Test compounds (inhibitors).
-
Lysis buffer.
-
Method for quantifying 5-HT or 5-HTP (e.g., HPLC with fluorometric detection, ELISA).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
After incubation, wash the cells and lyse them to release intracellular contents.
-
Collect the cell lysates.
-
Quantify the concentration of 5-HT or 5-HTP in the lysates using a validated analytical method.
-
Normalize the results to the total protein concentration in each sample.
-
Calculate the percent inhibition of 5-HT or 5-HTP production for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
TPH1-Mediated Serotonin Synthesis Pathway and Inhibition
The following diagram illustrates the biochemical pathway of serotonin synthesis from tryptophan, highlighting the rate-limiting step catalyzed by TPH1 and the mechanism of action for TPH1 inhibitors.
Caption: TPH1 catalyzes the conversion of L-Tryptophan to 5-HTP, the initial and rate-limiting step in serotonin synthesis. TPH1 inhibitors block this enzymatic activity.
Experimental Workflow for TPH1 Inhibitor Validation
This diagram outlines the typical experimental workflow for the validation of a potential TPH1 inhibitor, from initial biochemical screening to cellular confirmation.
Caption: A typical workflow for TPH1 inhibitor validation, progressing from in vitro biochemical assays to cell-based functional and safety assessments.
TPH1 Signaling in Pulmonary Arterial Hypertension (PAH)
This diagram illustrates the proposed signaling pathway involving TPH1 and serotonin in the pathogenesis of PAH and the potential therapeutic intervention by TPH1 inhibitors, which may involve the activation of PPARγ.
Caption: TPH1 in endothelial cells produces serotonin, promoting PASMC proliferation in PAH. TPH1 inhibitors block this, and may also exert anti-proliferative effects via PPARγ activation.
References
Safety Operating Guide
Proper Disposal of TPh A (Triphenyl Compound A) in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of TPh A (Triphenyl Compound A), a chemical compound used in research settings. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
This compound, also known as Triphenyl Compound A, is identified by the CAS number 21306-65-0.[1][2][3] While safety data sheets (SDS) for this compound often classify it as a non-hazardous substance or mixture, it is imperative to handle its disposal with the care and precaution afforded to all laboratory chemicals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-{--INVALID-LINK---γ4-sulfanylidene}-4-methylbenzenesulfonamide |
| Synonyms | This compound, Triphenyl Compound A |
| CAS Number | 21306-65-0 |
| Molecular Formula | C21H21NO3S2 |
| Molecular Weight | 399.53 g/mol |
| Appearance | White solid |
| Hazard Classification | Not classified as a hazardous substance or mixture according to available SDS. |
Experimental Protocol for Disposal
The recommended procedure for the disposal of this compound follows standard protocols for non-hazardous chemical waste. This ensures that even substances with limited long-term environmental impact data are managed responsibly.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2. Waste Collection:
-
Designated Waste Container: Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, or gloves, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Triphenyl Compound A," the CAS number "21306-65-0," and the approximate quantity.
-
Segregation: Do not mix this compound waste with other waste streams, particularly solvents or reactive chemicals, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
3. Storage of Waste:
-
Secure Storage: Keep the waste container securely sealed when not in use.
-
Designated Area: Store the container in a designated satellite accumulation area for chemical waste, away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party to arrange for the collection and disposal of the chemical waste.
-
Professional Disposal: The disposal of the waste will be carried out by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect the contaminated material into the designated waste container, and clean the area. For larger spills, evacuate the area and contact your EHS department immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
